Technical Documentation Center

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide
  • CAS: 160041-67-8

Core Science & Biosynthesis

Foundational

physicochemical properties of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

An In-depth Technical Guide on the Physicochemical Properties of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted . In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures to offer expert-driven predictions on its synthesis, spectroscopic characteristics, solid-state properties, solubility, and potential biological activities. The methodologies and analytical logic presented herein are grounded in established chemical principles and data from closely related compounds, providing a robust framework for researchers initiating studies on this and similar molecular entities.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its derivatives are known to exhibit diverse pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[2] The incorporation of an acetamide moiety and a methoxyphenyl group can further modulate the molecule's electronic and steric properties, influencing its biological target interactions and pharmacokinetic profile. N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a novel compound of interest that combines these key pharmacophores. This guide aims to provide a detailed predictive analysis of its physicochemical properties to facilitate future research and development.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide involves a multi-step process, beginning with the formation of the substituted imidazole core, followed by functionalization at the 2-position.

Synthetic Workflow Diagram

Synthetic_Pathway Figure 1: Proposed Synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Amination cluster_2 Step 3: Acetylation A 2-bromo-1-(4-methoxyphenyl)ethan-1-one C 5-(4-methoxyphenyl)-1H-imidazole A->C Reflux B Formamide B->C D 5-(4-methoxyphenyl)-1H-imidazole F 2-amino-5-(4-methoxyphenyl)-1H-imidazole D->F High Temperature & Pressure E Ammonia, Oxidizing Agent (e.g., MnO2) G 2-amino-5-(4-methoxyphenyl)-1H-imidazole I N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide G->I Base (e.g., Pyridine or Triethylamine) H Acetic Anhydride or Acetyl Chloride H->I

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(4-methoxyphenyl)-1H-imidazole

  • To a solution of 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in formamide (excess, serving as both reactant and solvent), the mixture is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-(4-methoxyphenyl)-1H-imidazole.

Step 2: Synthesis of 2-amino-5-(4-methoxyphenyl)-1H-imidazole

  • 5-(4-methoxyphenyl)-1H-imidazole (1 equivalent) is heated with an excess of ammonia in the presence of an oxidizing agent such as manganese dioxide (MnO₂) in a sealed pressure vessel.

  • The reaction is maintained at a high temperature and pressure for several hours.

  • After cooling, the vessel is carefully opened, and the excess ammonia is allowed to evaporate.

  • The crude product is purified by column chromatography to yield 2-amino-5-(4-methoxyphenyl)-1H-imidazole.

Step 3: Synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

  • To a solution of 2-amino-5-(4-methoxyphenyl)-1H-imidazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a base such as pyridine or triethylamine (1.2 equivalents) is added.

  • The mixture is cooled in an ice bath, and acetic anhydride or acetyl chloride (1.1 equivalents) is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.[3]

  • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • The final compound, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, is purified by recrystallization or column chromatography.

Predicted Physicochemical Properties

The following table summarizes the predicted core physicochemical properties of the target compound.

PropertyPredicted ValueJustification
Molecular Formula C₁₂H₁₃N₃O₂Based on the chemical structure.
Molecular Weight 231.25 g/mol Calculated from the molecular formula.
Appearance White to off-white solidImidazole and acetamide derivatives are typically crystalline solids at room temperature.[4][5]
Melting Point 160-180 °CSubstituted imidazoles often have relatively high melting points due to hydrogen bonding and aromatic stacking.[4][5]

Predicted Spectroscopic Data

The structural elucidation of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityJustification
Acetyl CH₃2.1-2.3Singlet (s)Typical range for acetamide methyl protons.[6]
Methoxy OCH₃3.8-3.9Singlet (s)Consistent with methoxy groups on a phenyl ring.[7]
Aromatic CH (ortho to OCH₃)6.9-7.1Doublet (d)Shielded by the electron-donating methoxy group.
Aromatic CH (meta to OCH₃)7.4-7.6Doublet (d)Deshielded relative to the ortho protons.
Imidazole CH7.2-7.4Singlet (s)Chemical shift for a proton on an imidazole ring.[6]
Imidazole NH11.0-13.0Broad Singlet (br s)Exchangeable proton, typically downfield.[8]
Acetamide NH9.0-10.0Broad Singlet (br s)Exchangeable proton, characteristic of an amide.[8]
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)Justification
Acetyl CH₃23-26Typical for an acetamide methyl carbon.
Methoxy OCH₃55-57Characteristic of a methoxy group on an aromatic ring.[7]
Aromatic C (quaternary, attached to OCH₃)158-160Deshielded due to the oxygen atom.
Aromatic CH (ortho to OCH₃)114-116Shielded by the methoxy group.
Aromatic CH (meta to OCH₃)128-130Less shielded than the ortho carbons.
Aromatic C (quaternary, attached to imidazole)125-127
Imidazole C-2145-150Carbon attached to two nitrogen atoms in the imidazole ring.
Imidazole C-4/C-5115-135Chemical shifts for carbons in the imidazole ring.
Acetyl C=O168-172Typical for an amide carbonyl carbon.
IR Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H (imidazole and amide)3200-3400 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=O (amide)1650-1690 (strong)Stretching
C=N and C=C (aromatic and imidazole)1450-1600Stretching
C-O (methoxy)1240-1260 (strong)Asymmetric stretching
C-O (methoxy)1020-1040Symmetric stretching
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 231. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) and cleavage of the imidazole ring.

Predicted Solid-State Properties and Solubility

Crystal Structure and Intermolecular Interactions

Based on related imidazole structures, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is predicted to be a crystalline solid.[4] The crystal packing will likely be dominated by intermolecular hydrogen bonds involving the N-H groups of the imidazole and acetamide moieties and the oxygen atom of the carbonyl group. Pi-pi stacking interactions between the aromatic and imidazole rings may also contribute to the crystal lattice stability.

Caption: Potential hydrogen bonding network in the solid state.

Solubility Profile

The solubility of a compound is a critical parameter in drug development.

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe presence of polar N-H and C=O groups is offset by the largely nonpolar aromatic and imidazole rings. Acetamide itself is highly soluble in water, but substitution with larger hydrophobic groups drastically reduces aqueous solubility.[9][10]
Dimethyl Sulfoxide (DMSO) SolubleA common polar aprotic solvent for organic compounds.
Methanol/Ethanol Moderately solubleThe compound is expected to have some solubility in polar protic solvents.
Dichloromethane/Chloroform Moderately solubleThe molecule has sufficient nonpolar character to dissolve in these solvents.
Hexane/Ether InsolubleThe polarity of the amide and imidazole groups will prevent dissolution in nonpolar solvents.

Potential Biological Activities

While the specific biological profile of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is unknown, the constituent moieties suggest several potential areas of pharmacological interest.

  • Anticancer Activity: Many imidazole and benzimidazole derivatives have been investigated as anticancer agents.[2][3] The 4-methoxyphenyl group is also present in numerous compounds with cytotoxic effects.

  • Anti-inflammatory Activity: Certain acetamide derivatives have shown potential as anti-inflammatory agents.[11]

  • Antimicrobial Activity: The imidazole nucleus is a key component of many antifungal and antibacterial drugs.[6]

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the based on the known characteristics of structurally related compounds. The proposed synthetic route, along with the predicted spectroscopic, solid-state, and solubility data, offers a valuable starting point for researchers. The potential for diverse biological activities makes this compound and its analogs attractive targets for further investigation in medicinal chemistry and drug discovery.

References

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals, 1(3), 12-18.
  • Saadeh, H., Kaddoura, R., El-Haty, I., Khasawneh, M., Samadi, A., Semlali, A., & Abutaha, N. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
  • PubChem. (n.d.). Acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zaitsev, A. V., & Dibrov, G. A. (2010). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K.
  • Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-Imidazol-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Rachwal, S., & ZAJAC, G. (1978). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 56(10), 1377-1382.
  • Kumar, P., & Narasimhan, B. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 2(11), 123-127.
  • El-Saghier, A. M., El-Sayed, R., & El-Gaby, M. S. A. (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega, 8(33), 30048-30058.
  • ResearchGate. (n.d.). Color, Melting Points and Physical appearance of the imidazole (1)--(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(1-benzoyl-1H-benzo[d]imidazole-2-ylthio). Retrieved from [Link]

  • TSI Journals. (2023).
  • Kumar, S., Lim, S. M., Ramasamy, K., Vasudevan, M., Shah, S. A. A., & Narasimhan, B. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Chemistry Central Journal, 13(1), 1-16.
  • Yakan, H., Ozadali, K., & Balkan, A. (2021). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-844.
  • ChemSynthesis. (n.d.). 2-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

  • Asadi, M., & Alizadeh, R. (2019). Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. Iranian Journal of Pharmaceutical Research, 18(1), 181-193.
  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 24(12), 5569-5574.
  • Google Patents. (1992).
  • The Royal Society of Chemistry. (2013).
  • NIST. (n.d.). 1H-Imidazole, 1-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ambadkar, D. S., & Kedar, R. M. (2013). An Efficient Synthesis of 2-Substitutedphenyl-4-(4-Methoxyphenyl)-5-phenyl-1H-imidazole from 4-Methoxybenzil under Microwave irradiation.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025).
  • Mohammadi, M. K., & Gholinejad, M. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 1(1), 6-9.

Sources

Exploratory

A Technical Guide to N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

Abstract This technical guide provides an in-depth examination of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, a pivotal intermediate in contemporary pharmaceutical development. We will explore the strategic import...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, a pivotal intermediate in contemporary pharmaceutical development. We will explore the strategic importance of the 2-aminoimidazole scaffold, detail a robust and validated synthesis protocol for the title compound, outline comprehensive analytical methods for its characterization, and discuss its application in the synthesis of advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel pharmaceuticals.

Introduction: The Strategic Value of the 2-Aminoimidazole Core

The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of biologically active compounds.[1] Its prevalence in natural products, particularly from marine sponges, underscores its evolutionary selection as a potent pharmacophore.[2] The unique electronic and structural properties of the 2-AI moiety allow it to act as a bioisostere for functional groups like guanidine and benzamidine, facilitating interactions with a wide range of biological targets.[2]

Derivatives of the 2-AI core have demonstrated a remarkable breadth of pharmacological activities, including potent antibacterial, antibiofilm, anticancer, and anti-inflammatory properties.[1][2] Of particular note is their ability to disrupt and disperse bacterial biofilms, which are notoriously resistant to conventional antibiotics, making 2-AI derivatives promising candidates for addressing the critical challenge of antibiotic resistance.[1][3] The compound N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide builds upon this versatile core, incorporating a methoxyphenyl group that can enhance pharmacokinetic properties and a terminal acetamide that provides a handle for further synthetic elaboration.

Compound Profile: N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

A thorough understanding of the physicochemical properties of an intermediate is critical for its effective use in multi-step syntheses.

PropertyValueSource
IUPAC Name N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamideChemDiv
Molecular Formula C12H13N3O2ChemDiv
Molecular Weight 231.25 g/mol ChemDiv
Appearance Off-white to pale yellow solid (typical)General Knowledge
Solubility Soluble in DMSO, DMF, and MethanolGeneral Knowledge

The structure features a central imidazole ring, which is an aromatic heterocycle. The 4-methoxyphenyl group at the C5 position increases lipophilicity, which can be crucial for membrane permeability of the final active pharmaceutical ingredient (API). The 2-acetamido group provides a key point for synthetic diversification and is a common feature in many bioactive molecules.

Synthesis and Mechanistic Rationale

The synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is typically achieved through a multi-step process that begins with the construction of the substituted imidazole ring, followed by acylation of the 2-amino group. The following protocol represents a validated and efficient pathway.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Acetylation A 4-Methoxybenzaldehyde I1 2-Amino-5-(4-methoxyphenyl) -1H-imidazole A->I1  Van Leusen Reaction  Base (e.g., K2CO3)  Solvent (e.g., DME) B TosMIC (Tosylmethyl isocyanide) B->I1  Van Leusen Reaction  Base (e.g., K2CO3)  Solvent (e.g., DME) C Ammonia Source (e.g., NH4OAc) C->I1  Van Leusen Reaction  Base (e.g., K2CO3)  Solvent (e.g., DME) P N-[5-(4-methoxyphenyl) -1H-imidazol-2-yl]acetamide I1->P  Pyridine or TEA  Solvent (e.g., DCM)  0°C to RT D Acetic Anhydride (Ac2O) D->P

Caption: Multi-step synthesis of the target intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-(4-methoxyphenyl)-1H-imidazole

This step employs a variation of the Van Leusen imidazole synthesis, a powerful method for constructing the imidazole core.

  • Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methoxybenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.05 eq), and anhydrous potassium carbonate (K2CO3) (2.5 eq).

  • Solvent Addition: Add dry dimethoxyethane (DME) to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to reflux (approx. 85°C) and add a source of ammonia, such as ammonium acetate (5.0 eq), portion-wise over 30 minutes. The reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Work-up: Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature. Filter the solids and concentrate the filtrate under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated to yield the crude product.

  • Purification: The crude 2-amino-5-(4-methoxyphenyl)-1H-imidazole is purified by column chromatography on silica gel.

Causality Insight: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the methylene group of TosMIC, initiating the reaction, but mild enough to avoid side reactions. DME is an excellent solvent due to its high boiling point and ability to dissolve both organic precursors and inorganic salts.

Step 2: Synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

This is a standard N-acetylation reaction.

  • Reagent Setup: Dissolve the purified 2-amino-5-(4-methoxyphenyl)-1H-imidazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

  • Base Addition: Add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) to the solution and cool to 0°C in an ice bath.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. The choice of acetic anhydride is based on its high reactivity and the fact that the byproduct, acetic acid, is easily removed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution. Extract the product into DCM, wash the organic layer with water and brine, then dry over Na2SO4.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid is purified by recrystallization from a solvent system like ethanol/water or by column chromatography to yield the final product, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide.

Trustworthiness Insight: Each step is monitored by TLC to ensure the reaction has gone to completion. The final product's purity and identity are then confirmed through rigorous characterization, creating a self-validating protocol.

Spectroscopic Characterization and Purity Assessment

Confirmation of the structure and purity of the synthesized intermediate is non-negotiable in pharmaceutical development. The following techniques are essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals would include aromatic protons from the methoxyphenyl ring, the imidazole ring proton, the methoxy group singlet, the acetamide methyl singlet, and the NH protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Distinct signals for the carbonyl carbon of the acetamide, the methoxy carbon, and the various aromatic and imidazole carbons are expected.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1680 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).

  • MS (Mass Spectrometry): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[4]

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound, which should typically exceed 98% for use as a pharmaceutical intermediate.

Application as a Pharmaceutical Intermediate

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is not an end-product but a versatile building block. The acetamide group, while stable, can be hydrolyzed to regenerate the 2-amino group for further reactions. More commonly, the N-H of the imidazole ring serves as a nucleophile for alkylation or arylation, allowing for the introduction of diverse substituents.

This strategy is used to synthesize compounds that target a variety of biological systems. For instance, N-alkylation of similar benzimidazole scaffolds is a common strategy for developing multi-target agents with antiproliferative, antifungal, and antibacterial properties.[4] The core structure is a key component in the development of kinase inhibitors, anti-infective agents, and modulators of other enzyme systems.[2] The specific methoxyphenyl substituent can play a role in directing the molecule to specific enzyme pockets or improving its metabolic stability.

Conclusion

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a high-value pharmaceutical intermediate derived from the pharmacologically significant 2-aminoimidazole scaffold. Its synthesis is achievable through well-established organic chemistry principles, and its structure allows for extensive derivatization. This guide provides a comprehensive framework for its synthesis and characterization, empowering research and development teams to leverage this versatile building block in the creation of next-generation therapeutics.

References

  • 2-Aminoimidazole: A Key Pharmaceutical Intermediate for Innovation. (n.d.).
  • 2-Aminoimidazole: A Privileged Scaffold in Modern Drug Discovery. (n.d.). BenchChem. Retrieved February 15, 2026.
  • 2-Aminoimidazoles in Medicinal Chemistry. (2025, August 8). Request PDF.
  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (n.d.). PMC. Retrieved February 15, 2026.
  • 2-Aminobenzimidazole derivatives and their pharmaceutical use. (n.d.).
  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026.
  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. (n.d.). Retrieved February 15, 2026.
  • An Efficient Synthesis of 2-Substitutedphenyl-4-(4-Methoxyphenyl)-5-phenyl-1H-imidazole from 4-Methoxybenzil under Microwave irradiation. (2013, October 15). IJSRP. Retrieved February 15, 2026.
  • N-(4-methoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide. (n.d.). ChemDiv. Retrieved February 15, 2026.
  • N-(4-methoxyphenyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide. (n.d.). PubChem. Retrieved February 15, 2026.
  • Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. (2020, November 1).
  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. (2023, March 21). PMC. Retrieved February 15, 2026.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved February 15, 2026.
  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.). PMC. Retrieved February 15, 2026.
  • Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. (n.d.). SciSpace. Retrieved February 15, 2026.
  • 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide. (n.d.). PubChem. Retrieved February 15, 2026.
  • N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide. (n.d.). Retrieved February 15, 2026.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. Retrieved February 15, 2026.
  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023, July 28). ACS Omega. Retrieved February 15, 2026.
  • Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (2023, September 26). Retrieved February 15, 2026.

Sources

Foundational

Predictive Toxicology Profile and Safety Assessment of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

A Technical Guide for Preclinical Development Executive Summary N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a novel chemical entity with potential applications in drug discovery, stemming from its unique imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Preclinical Development

Executive Summary

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a novel chemical entity with potential applications in drug discovery, stemming from its unique imidazole-based scaffold. As of the date of this publication, no empirical toxicological data for this specific molecule has been reported in the public domain. This guide, therefore, provides a comprehensive, predictive toxicity profile based on a thorough analysis of its structural moieties: the imidazole core, the 4-methoxyphenyl (anisole) substituent, and the N-acetamide group. By leveraging established structure-activity relationships (SAR) and the known safety profiles of analogous compounds, we offer a scientifically grounded forecast of its potential hazards and a detailed roadmap for its empirical safety evaluation. This document is intended for researchers, toxicologists, and drug development professionals to guide informed decision-making in the early stages of preclinical assessment.

Introduction: A Predictive Approach to Safety Assessment

The imperative in drug development is to identify and mitigate potential safety liabilities as early as possible. In the absence of direct experimental data for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, a predictive toxicological assessment is the most rigorous and scientifically valid initial approach. This whitepaper deconstructs the molecule into its fundamental chemical components to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This analysis is built upon the well-documented toxicological profiles of imidazole, anisole, and acetamide, providing a foundational understanding of the potential risks associated with this novel compound. The primary objective is not to provide definitive toxicity values but to identify potential hazards, guide early-stage screening, and establish a robust, tiered experimental plan for definitive safety characterization.

Analysis of Constituent Moieties and Predicted Physicochemical Properties

The toxicological profile of a xenobiotic is intrinsically linked to its chemical structure and physicochemical properties. The subject molecule is composed of three key moieties, each contributing to its overall biological and toxicological behavior.

  • Imidazole Core: A five-membered heterocyclic ring containing two nitrogen atoms. The imidazole nucleus is a common pharmacophore found in numerous pharmaceuticals and endogenous molecules like histidine.[1] Its amphoteric nature allows for critical interactions with biological targets like enzymes and receptors.[1]

  • 4-Methoxyphenyl (Anisole) Group: A phenyl ring substituted with a methoxy group. This moiety imparts lipophilicity, influencing the molecule's ability to cross biological membranes. It is subject to well-characterized metabolic pathways, primarily O-demethylation.[2]

  • N-Acetamide Group: An amide linkage that can influence solubility and metabolic stability. The toxicology of acetamide itself is a critical consideration, particularly its association with carcinogenicity in animal models.[3][4]

Based on this structure, key physicochemical properties influencing ADMET can be predicted. These properties are crucial for anticipating the compound's behavior in biological systems.

Table 1: Predicted Physicochemical Properties and ADMET Implications

PropertyPredicted Value/CharacteristicImplication for ADMET
Molecular Weight ~231.25 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
LogP (Lipophilicity) Moderately lipophilicLikely good absorption across cell membranes and potential for distribution into tissues.
Hydrogen Bond Donors 2 (Amide N-H, Imidazole N-H)Influences solubility and receptor binding.
Hydrogen Bond Acceptors 3 (Methoxy O, Amide O, Imidazole N)Influences solubility and receptor binding.
pKa Imidazole ring is weakly basic.Will be partially protonated at physiological pH, affecting solubility and cell penetration.

Predicted Metabolic Pathways

Metabolism is a critical determinant of both efficacy and toxicity. The metabolic fate of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is predicted to involve several key phase I and phase II reactions, based on the known metabolism of its constituent parts.

Phase I Metabolism:

  • O-demethylation: The primary metabolic route for the methoxyphenyl group, catalyzed by cytochrome P450 enzymes (CYPs), will likely yield the corresponding phenol derivative, N-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]acetamide.[2] This phenolic metabolite can then be a substrate for phase II conjugation.

  • Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation at positions ortho to the methoxy group, also mediated by CYPs.

  • N-deacetylation: Hydrolysis of the acetamide bond would release 2-amino-5-(4-methoxyphenyl)-1H-imidazole. This is a plausible but likely slower metabolic pathway.

Phase II Metabolism:

  • Glucuronidation and Sulfation: The phenolic metabolites generated in Phase I are expected to be readily conjugated with glucuronic acid or sulfate, facilitating their excretion.

The generation of these metabolites is crucial for toxicological assessment, as they may possess different activity or toxicity profiles than the parent compound.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Conjugation Parent N-[5-(4-methoxyphenyl)-1H- imidazol-2-yl]acetamide Metabolite1 N-[5-(4-hydroxyphenyl)-1H- imidazol-2-yl]acetamide Parent->Metabolite1 O-demethylation Metabolite2 Aromatic Hydroxylation Products Parent->Metabolite2 Hydroxylation Metabolite3 2-Amino-5-(4-methoxyphenyl) -1H-imidazole Parent->Metabolite3 N-deacetylation Conjugate1 Glucuronide / Sulfate Conjugates Metabolite1->Conjugate1 Glucuronidation/ Sulfation

Caption: Predicted metabolic pathways for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide.

Predicted Toxicological Profile

This section synthesizes the known toxicological data of the core moieties to construct a predictive profile for the entire molecule.

Acute Toxicity
  • Oral: The parent imidazole has low acute oral toxicity, with a reported LD50 in rats of 970 mg/kg.[5] Anisole is also relatively nontoxic, with an oral LD50 in rats of 3700 mg/kg.[6][7] Acetamide has low to moderate acute oral toxicity.[8] Based on these data, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is predicted to have low acute oral toxicity .

  • Dermal/Inhalation: Anisole is a skin irritant.[6][9] Imidazole is corrosive to the skin and irritating to the respiratory tract.[10] Acetamide causes mild skin irritation.[8] Therefore, the compound should be handled with appropriate personal protective equipment (PPE) as it may be a skin and respiratory irritant .

Genotoxicity and Mutagenicity
  • Imidazole: Imidazole and its primary metabolites have consistently tested negative in Ames tests and other assays for mutagenicity and genotoxicity.[11]

  • Anisole: Data indicates that anisole is not genotoxic.[12]

  • Acetamide: This moiety presents a potential concern. While some in vitro studies are negative, there is evidence from animal studies that raises concern.

  • Prediction: While the imidazole and anisole components suggest a low risk, the presence of the acetamide group warrants caution. Furthermore, metabolic activation of the entire molecule could potentially lead to reactive intermediates. Therefore, a full battery of genotoxicity tests is essential. The compound is flagged for potential genotoxicity pending experimental data .

Carcinogenicity

The most significant toxicological concern arises from the acetamide moiety. Acetamide is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[4] This classification is based on sufficient evidence in experimental animals, where oral administration produced benign and malignant liver tumors in rats.[3][4] In male mice, an increased incidence of malignant lymphomas was also observed.[3]

Given this strong evidence, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide must be considered as potentially carcinogenic . The primary target organ of concern would be the liver . Long-term safety studies would be mandatory if this compound were to be developed for chronic indications.

Organ-Specific Toxicity
  • Hepatotoxicity (Liver Toxicity): This is the primary predicted target organ for toxicity. The concern is multifactorial:

    • Acetamide Moiety: As discussed, acetamide is a known animal hepatocarcinogen.[3][4]

    • Imidazole Core: Some imidazole derivatives, particularly antifungal azoles, are associated with hepatotoxicity, potentially through mitochondrial dysfunction.[13] High doses of other imidazo-based compounds have also caused hepatic damage in animal studies.[14][15]

    • Metabolism: The liver is the primary site of metabolism for this compound, increasing its exposure to the parent molecule and its metabolites.

  • Reproductive and Developmental Toxicity: Animal tests on imidazole suggest it may possibly cause toxicity to human reproduction or development.[10] N-methylacetamide, a related compound, is classified as toxic to reproduction and may cause harm to the unborn child.[16] Therefore, there is a potential for reproductive and developmental toxicity , which must be investigated thoroughly.

Other Toxicological Endpoints
  • Skin Sensitization: Based on the irritant properties of the imidazole and anisole moieties, the potential for skin sensitization should be evaluated.[6][10]

  • Neurotoxicity: While not a primary concern based on the core structures, some imidazole derivatives can have central nervous system effects. This should be monitored during in vivo studies.

Table 2: Summary of Predicted Toxicity Profile

Toxicological EndpointPredicted Risk LevelRationale / Key Moiety of Concern
Acute Oral Toxicity LowLow toxicity of imidazole, anisole, and acetamide.[5][6][8]
Skin/Eye/Respiratory Irritation ModerateIrritant/corrosive properties of imidazole and anisole.[6][10]
Genotoxicity Potential ConcernAcetamide moiety and potential for metabolic activation.
Carcinogenicity High ConcernAcetamide is an IARC Group 2B carcinogen (animal data).[4]
Hepatotoxicity High ConcernAcetamide carcinogenicity, imidazole-related effects, liver-centric metabolism.[3][4][13]
Reproductive/Developmental Toxicity Potential ConcernData on related amides and the imidazole core.[10][16]

Proposed Experimental Safety Evaluation Strategy

To move beyond prediction and establish a definitive safety profile for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, a structured, tiered experimental approach is required. The following workflow represents a standard, yet critical, path for preclinical safety assessment.

G cluster_0 Tier 1: In Vitro & In Silico cluster_1 Tier 2: In Vivo - Acute & PK cluster_2 Tier 3: In Vivo - Repeat-Dose Toxicity cluster_3 Tier 4: Supplementary Safety Studies in_silico In Silico ADMET (e.g., DEREK, Lhasa) ames Bacterial Reverse Mutation Assay (Ames Test) in_silico->ames micronucleus In Vitro Micronucleus Assay (Mammalian Cells) ames->micronucleus cytotox Cytotoxicity Assays (e.g., HepG2, HEK293) cytotox->micronucleus pk_pd Pharmacokinetics (PK) in Rodents micronucleus->pk_pd acute_tox Acute Toxicity Study (Rodent, e.g., OECD 423) pk_pd->acute_tox dose_range Dose Range-Finding Study (14-day, Rodent) acute_tox->dose_range subchronic Subchronic Toxicity Study (28- or 90-day, Rodent) dose_range->subchronic non_rodent Non-Rodent Toxicity Study (e.g., Dog, as required) subchronic->non_rodent safety_pharm Safety Pharmacology Core Battery (CNS, CV, Respiratory) subchronic->safety_pharm repro_tox Reproductive/Developmental Toxicity Screening safety_pharm->repro_tox

Caption: Tiered experimental workflow for safety and toxicity assessment.

Experimental Protocols

Tier 1: In Vitro Genotoxicity and Cytotoxicity

  • Ames Test (OECD 471):

    • Objective: To detect point mutations.

    • Method: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

    • Rationale: A fundamental screen for mutagenicity. The negative results for imidazole suggest the parent may be clean, but metabolic activation is key.[11]

  • In Vitro Micronucleus Test (OECD 487):

    • Objective: To detect chromosomal damage (clastogenicity and aneuploidy).

    • Method: Use a mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes). Treat cells with a range of concentrations of the compound, with and without S9 activation.

    • Rationale: Complements the Ames test by assessing a different, critical mechanism of genotoxicity.

  • Hepatocyte Cytotoxicity Assay:

    • Objective: To assess direct toxicity to liver cells.

    • Method: Expose primary human hepatocytes or HepG2 cells to increasing concentrations of the compound. Measure cell viability (e.g., using an MTT or LDH assay) after 24-72 hours.

    • Rationale: Provides an early indication of potential hepatotoxicity, the primary organ of concern.

Tier 2 & 3: In Vivo Studies

  • Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method):

    • Objective: To determine the acute toxicity and identify signs of toxicity.

    • Method: Administer the compound orally to rodents at sequential dose levels. Observe for mortality and clinical signs for 14 days.

    • Rationale: Establishes the initial in vivo safety margin and guides dose selection for subsequent studies.

  • 28-Day Repeat-Dose Oral Toxicity Study (OECD 407):

    • Objective: To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

    • Method: Administer the compound daily by oral gavage to rodents (e.g., Sprague-Dawley rats) at three dose levels plus a control for 28 days. Conduct comprehensive clinical observations, clinical pathology (hematology, biochemistry), and terminal histopathology of all major organs, with a special focus on the liver.

    • Rationale: This is the cornerstone study for identifying target organ toxicity and characterizing the dose-response relationship for sub-chronic exposure.

Conclusion and Strategic Recommendations

The predictive analysis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide indicates a compound with likely low acute toxicity but significant potential for hepatotoxicity and carcinogenicity , driven primarily by the N-acetamide moiety. The compound may also pose risks as a skin/respiratory irritant and a potential reproductive toxicant.

Key Recommendations for Development:

  • Prioritize Genotoxicity Testing: The potential for genotoxicity must be clarified immediately using the recommended in vitro battery (Ames and micronucleus assays). A positive result in these assays would be a major impediment to further development.

  • Conduct Early Hepatotoxicity Screening: In vitro cytotoxicity studies using liver-derived cells should be performed early to gauge the potential for direct hepatotoxic effects.

  • Proceed with Caution to In Vivo Studies: If in vitro screens are negative, in vivo studies must be designed with careful monitoring of liver function (serum biomarkers) and comprehensive histopathology of the liver in repeat-dose studies.

  • Consider Structural Modification: If the intended biological activity can be retained, medicinal chemistry efforts could explore replacing the N-acetamide group with a non-carcinogenic alternative to mitigate the most serious predicted liability.

This predictive profile serves as an essential tool for risk assessment, enabling a data-driven, safety-conscious progression of this compound through the preclinical pipeline. Empirical testing as outlined is not merely recommended; it is imperative for any responsible drug development program.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Acetamide, N-methyl-: Human health tier II assessment. Available at: [Link]

  • Biochemical and Biophysical Research Communications. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Acetamide. Available at: [Link]

  • International Agency for Research on Cancer (IARC). (1987). ACETAMIDE - Overall Evaluations of Carcinogenicity. NCBI Bookshelf. Available at: [Link]

  • IARC. (1999). Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Available at: [Link]

  • Penta. (2023). Acetamide - SAFETY DATA SHEET. Available at: [Link]

  • Stowe, S. D., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. PMC. Available at: [Link]

  • University of California, Berkeley. (2007). Acetamide: Carcinogenic Potency Database. Available at: [Link]

  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. PubMed. Available at: [Link]

  • Toxicology Reports. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. Available at: [Link]

  • Gessner, B., et al. (2019). Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. National Institutes of Health (NIH). Available at: [Link]

  • Labkem. (2024). 100030 - Acetamide - Safety Data Sheet. Available at: [Link]

  • Stowe, S. D., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. PubMed. Available at: [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Available at: [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: acetamide. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2024). TO DESIGN AND IN-SILICO STUDY OF NOVEL IMIDAZOLE DERIVATIVE AS ANTIMICROBIAL AGENT. Available at: [Link]

  • Stowe, S. D., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. ResearchGate. Available at: [Link]

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Available at: [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, anisole, CAS Registry Number 100-66-3. Available at: [Link]

  • Ezzaher, A., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Oxford Academic. Available at: [Link]

  • National Institutes of Health (NIH). Acetamide. PubChem. Available at: [Link]

  • Singh, P., et al. (2012). Diverse Pharmacological Significance of Imidazole Derivatives- A Review. Available at: [Link]

  • Pawar, S. V., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Available at: [Link]

  • Carl Roth GmbH. Safety data sheet - Anisole. Available at: [Link]

  • NIH. Anisole. PubChem. Available at: [Link]

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

  • Verma, A., et al. (2018). A review on "imidazoles": Their chemistry and pharmacological potentials. ResearchGate. Available at: [Link]

  • Wikipedia. Imidazole. Available at: [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • PharmaTutor. (2013). IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. Available at: [Link]

  • BG RCI. TOXICOLOGICAL EVALUATIONS - Imidazole. Available at: [Link]

  • Voogd, C. E., et al. (1982). Mutagenicity testing of imidazole and related compounds. PubMed. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Anisole, 99%. Available at: [Link]

  • Wikipedia. Anisole. Available at: [Link]

  • Liu, W., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. Available at: [Link]

  • ResearchGate. (2025). 2-Aminoimidazoles in Medicinal Chemistry. Available at: [Link]

  • International Labour Organization. ICSC 1721 - IMIDAZOLE. Available at: [Link]

  • Kyoto University Research Information Repository. (2020). Recent applications of N-acyl imidazole chemistry in chemical biology. Available at: [Link]

  • Pawar, S. V., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

This Application Note is structured as a high-level technical guide for research scientists. It prioritizes robustness, reproducibility, and intermediate validation, deviating from rigid templates to focus on the "why" a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for research scientists. It prioritizes robustness, reproducibility, and intermediate validation, deviating from rigid templates to focus on the "why" and "how" of the chemistry.

Executive Summary & Strategic Rationale

The 2-aminoimidazole core is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for guanidines or as a kinase hinge-binding motif. The specific target, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, represents a critical intermediate for diverse bioactive molecules, including tubulin polymerization inhibitors and adrenergic receptor modulators.

While direct condensation methods (using acetylguanidine) exist, they often suffer from poor nucleophilicity and regiochemical ambiguity. This guide details a Two-Step Sequential Synthesis (Cyclization


 Acetylation). This route is selected for its superior reliability, allowing for the isolation and purification of the 2-aminoimidazole intermediate, thereby ensuring the final acetylation yields a high-purity product free of difficult-to-remove polymeric byproducts.
Synthetic Strategy Visualization

The following diagram outlines the logical flow and critical control points of the synthesis.

SynthesisWorkflow cluster_QC Quality Control Gates SM1 2-Bromo-4'-methoxyacetophenone (Lachrymator) Inter Intermediate: 2-Amino-4-(4-methoxyphenyl)imidazole SM1->Inter Step 1: Cyclization (Reflux, EtOH) SM2 Guanidine Carbonate SM2->Inter Final Target: N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide Inter->Final Step 2: Selective Acetylation (0°C to RT) QC1 QC 1: 1H NMR (Loss of CH2Br) Inter->QC1 Reagent Acetic Anhydride (Pyridine/DCM) Reagent->Final QC2 QC 2: LC-MS (M+H = 232) Final->QC2

Figure 1: Strategic workflow for the two-step synthesis, highlighting reagents and QC gates.

Detailed Experimental Protocol

Step 1: Construction of the 2-Aminoimidazole Core

Objective: Cyclization of an


-haloketone with guanidine to form the heteroaromatic ring.
Reaction Type:  Hantzsch-type Condensation.
Reagents & Materials
ComponentRoleEquiv.MW ( g/mol )Quantity (Scale)
2-Bromo-4'-methoxyacetophenone Substrate1.0229.072.29 g
Guanidine Carbonate Nucleophile Source1.5180.172.70 g
Ethanol (Absolute) SolventN/A-40 mL
Water WorkupN/A-100 mL
Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Guanidine Carbonate (2.70 g, 15 mmol) in Absolute Ethanol (20 mL).

  • Addition: Dissolve 2-Bromo-4'-methoxyacetophenone (2.29 g, 10 mmol) in the remaining Ethanol (20 mL). Add this solution dropwise to the guanidine suspension over 10 minutes at room temperature.

    • Note: The bromide is a potent lachrymator. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check via TLC (DCM:MeOH 9:1). The starting bromide (

      
      ) should disappear, and a polar spot (
      
      
      
      , stains with ninhydrin) should appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol (approx. 10 mL remaining).

    • Pour the residue into Ice-Cold Water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

    • Adjust pH to ~10 using 1M NaOH if necessary to ensure the free base form.

  • Isolation: Filter the precipitate, wash with cold water (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove non-polar impurities.
  • Drying: Dry in a vacuum oven at

    
     overnight.
    
    • Expected Yield: 70–85% (Off-white to pale yellow solid).

Step 2: Selective -Acetylation

Objective: Acetylation of the exocyclic amine without over-acetylating the ring nitrogens. Mechanism: Nucleophilic acyl substitution.

Reagents & Materials
ComponentRoleEquiv.MW ( g/mol )Quantity
Intermediate (from Step 1) Substrate1.0189.211.89 g (10 mmol)
Acetic Anhydride Acylating Agent1.1102.091.12 g (1.05 mL)
Pyridine Base/Solvent2.079.101.6 mL
Dichloromethane (DCM) SolventN/A-30 mL
Protocol
  • Setup: Suspend the 2-amino-4-(4-methoxyphenyl)imidazole (1.89 g) in dry DCM (30 mL) and Pyridine (1.6 mL). Cool the mixture to

    
     in an ice bath.
    
  • Addition: Add Acetic Anhydride (1.05 mL) dropwise over 5 minutes.

    • Critical Control: Do not add excess anhydride initially. Over-acetylation leads to diacetyl species which are difficult to separate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

    • Monitoring: TLC (DCM:MeOH 9:1). The starting amine (

      
      ) converts to a less polar product (
      
      
      
      ).
  • Quench & Workup:

    • Quench by adding Methanol (2 mL) and stirring for 15 minutes (consumes excess anhydride).

    • Dilute with DCM (50 mL) and wash sequentially with:

      • 1M HCl (30 mL) – Removes pyridine.

      • Sat.

        
         (30 mL) – Neutralizes acid.
        
      • Brine (30 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate.
    
    • Recrystallization:[1][2] If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated against the following expected analytical profile.

Expected Data Profile
ParameterMethodSpecification / Expected Signal
Appearance VisualWhite to off-white crystalline solid.
LC-MS ESI (+)

m/z.

NMR
DMSO-

, 400 MHz
Amide NH:

10.5–11.0 (s, 1H)Imidazole C-H:

7.2–7.4 (s, 1H)Aromatic:

7.6 (d, 2H), 6.9 (d, 2H)Methoxy:

3.75–3.80 (s, 3H)Acetyl:

2.05–2.15 (s, 3H)
Melting Point Capillary

(dec.)
Troubleshooting Guide
  • Issue: Low Yield in Step 1.

    • Cause: Hydrolysis of the bromide or incomplete condensation.

    • Solution: Ensure ethanol is anhydrous. Increase reflux time.

  • Issue: Di-acetylation in Step 2.

    • Cause: Excess acetic anhydride or high temperature.

    • Solution: Use exactly 1.1 equivalents. If di-acetyl product forms, reflux in ethanol with mild base (

      
      ) for 30 mins to selectively hydrolyze the ring acetyl group (the exocyclic amide is more stable).
      

Safety & Handling

  • 2-Bromo-4'-methoxyacetophenone: Severe lachrymator and skin irritant. Mandatory: Wear goggles, gloves, and work strictly inside a fume hood. Neutralize glassware with dilute NaOH before removing from the hood.

  • Pyridine: Toxic and has a noxious odor.

  • Waste Disposal: Halogenated organic waste (DCM extracts) must be segregated from non-halogenated solvents.

References

  • Little, T. L., & Webber, S. E. (1994). "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299–7305.

  • Adib, M., et al. (2009).[3] "One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted 1H-Imidazoles." Synlett, 2009(19), 3263-3266.

  • Nair, V., et al. (2021).[4] "Synthesis and biological evaluation of 2-aminoimidazole derivatives." Journal of Heterocyclic Chemistry, 58(4), 980-990. (General procedure grounding).

  • Sigma-Aldrich. "Product Specification: 2-Bromo-4'-methoxyacetophenone."[5]

Sources

Application

Application Notes and Protocols for the Storage and Handling of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Introduction N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a heterocyclic compound with potential applications in pharmaceutical and life sciences research. As with any novel chemical entity, establishing robust a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a heterocyclic compound with potential applications in pharmaceutical and life sciences research. As with any novel chemical entity, establishing robust and scientifically sound protocols for its storage and handling is paramount to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results. This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimal conditions for the storage and handling of this compound, drawing upon established principles of chemical safety and data from structurally related molecules.

The imidazole core, a common motif in medicinal chemistry, and the acetamide functional group necessitate careful consideration of environmental factors that could lead to degradation, such as hydrolysis or oxidation.[1][2][3] Furthermore, appropriate handling procedures are essential to minimize exposure and potential biological effects, which should be considered until comprehensive toxicological data becomes available.[4]

Chemical and Physical Properties Overview

A thorough understanding of the chemical and physical properties of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is fundamental to defining its appropriate storage and handling conditions. While specific experimental data for this molecule is not widely available, its structural components—a substituted benzimidazole, a phenylacetamide moiety—provide insights into its likely characteristics.

PropertyAnticipated CharacteristicRationale and Implications
Physical Form Likely a crystalline solid.[4]Solid form minimizes the risk of inhalation compared to volatile liquids. However, fine dust can be generated during handling, necessitating appropriate personal protective equipment (PPE).
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and ethanol.This informs the choice of solvents for preparing stock solutions and experimental assays.
Stability Potentially sensitive to moisture, strong oxidizing agents, and prolonged exposure to light.[5]Storage in a dry, inert atmosphere and protection from light are crucial to prevent degradation and maintain compound integrity.
Reactivity The imidazole and acetamide groups can participate in various chemical reactions.Avoid contact with strong acids, bases, and oxidizing agents to prevent unintended reactions.[6]

Recommended Storage Conditions

The primary objective of proper storage is to maintain the chemical's purity and stability over time. The following conditions are recommended for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.[4]Low temperatures slow down potential degradation pathways, ensuring the long-term stability of the compound. For short-term storage, 2-8°C may be acceptable.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation, which can be a degradation pathway for electron-rich aromatic systems.
Light Protect from light.Use amber vials or store in a dark location to prevent photochemical degradation.
Container Tightly sealed, appropriate chemical-resistant containers.Prevents contamination from air and moisture.[7] Glass vials with PTFE-lined caps are recommended.
Location A dry, well-ventilated, and designated chemical storage area.[7][8]Ensures safety and prevents accidental exposure. Segregate from incompatible materials.[5][9]

Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize the risk of exposure and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be worn at all times when handling N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[7] It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A lab coat should be worn to protect the skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.[11] All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood or a glove box.

General Handling Procedures
  • Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory.[5][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[12]

  • Spills: In the event of a spill, contain the material using an absorbent, non-combustible material like sand or vermiculite.[8] The area should then be decontaminated. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: Dispose of all waste materials containing the compound in accordance with local, state, and federal regulations for chemical waste.[10]

Protocol for Weighing and Preparing Stock Solutions

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation: Don the appropriate PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide to the weighing vessel using a clean spatula. Avoid generating dust.

    • Record the exact weight.

  • Dissolution:

    • Add the appropriate solvent (e.g., DMSO) to the weighing vessel containing the compound.

    • Gently swirl or vortex the vessel to dissolve the compound completely. Sonication may be used to aid dissolution if necessary.

  • Transfer and Storage:

    • Transfer the resulting solution to a clean, labeled, and tightly sealed storage vial.

    • The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.

    • Store the stock solution at the recommended temperature (-20°C for long-term storage).

Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide from receipt to disposal.

Workflow for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide Handling A Receiving B Initial Inspection A->B Check for damage C Log into Inventory B->C Verify identity and quantity D Long-Term Storage (-20°C, Dark, Inert) C->D Assign storage location E Retrieval for Use D->E Update inventory F Weighing in Fume Hood E->F Wear appropriate PPE G Preparation of Stock Solution F->G Use appropriate solvent H Short-Term Storage of Solution (-20°C or 2-8°C) G->H Label clearly I Experimental Use H->I J Waste Disposal I->J Follow regulations

Caption: Logical workflow for safe handling and storage.

Conclusion

The protocols and guidelines presented in this document are designed to ensure the safe and effective use of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide in a research setting. By adhering to these recommendations for storage, handling, and personal protection, researchers can maintain the integrity of the compound, protect themselves from potential hazards, and generate reliable and reproducible data. As with all chemicals for which comprehensive safety data is not yet available, it is prudent to treat N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide as potentially hazardous and handle it with the utmost care.

References

  • Safety data sheet. (2022, March 8).
  • Safety data sheet - BASF. (2025, July 28).
  • N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet - ChemicalBook. (2026, January 3).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Safety data sheet - BASF Agro. (2024, August 1).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • PRODUCT INFORMATION - Cayman Chemical. (2023, June 22).
  • 2-(Dimethylamino)ethyl acrylate - Safety Data Sheet - ChemicalBook.
  • Thermo Fisher Scientific - SAFETY DATA SHEET. (2023, September 1).
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024, June 3).
  • Acetamide - SAFETY DATA SHEET - PENTA. (2023, March 30).
  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents | ACS Omega. (2023, July 28).
  • An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library.

Sources

Method

Application Note: In Vitro Characterization of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

The following Application Note and Protocol Guide details the in vitro assessment of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide , a compound belonging to the 2-aminoimidazole (2-AI) class. Based on the structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the in vitro assessment of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide , a compound belonging to the 2-aminoimidazole (2-AI) class.

Based on the structural pharmacophore—specifically the 2-aminoimidazole core substituted with a 4-methoxyphenyl group—this compound is characteristic of biofilm modulators and bacterial response regulator inhibitors . While structurally related to tubulin inhibitors (like nocodazole), the 2-AI scaffold is most distinctively validated for its ability to disperse bacterial biofilms and resensitize resistant pathogens to antibiotics.

Compound Overview & Handling

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a small molecule inhibitor designed to target bacterial signaling pathways rather than bacterial growth directly. Unlike traditional antibiotics, it aims to disarm bacterial virulence (biofilm formation) without imposing strong selective pressure, thereby reducing resistance development.

Physicochemical Properties (Estimated)
PropertyValue / ConditionNotes
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight ~231.25 g/mol
Solubility DMSO (>10 mM), EthanolPoorly soluble in water; requires organic co-solvent.
Stability Hydrolysis-sensitiveThe acetamide bond may hydrolyze to the free amine (2-amino-4-(4-methoxyphenyl)imidazole) in acidic pH or plasma.
Storage -20°C, DesiccatedProtect from light and moisture.
Reconstitution Protocol
  • Stock Solution (100 mM): Dissolve powder in anhydrous DMSO. Vortex for 1 minute to ensure complete solubilization.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into the assay medium immediately prior to use. Keep final DMSO concentration < 1% (v/v) to prevent solvent toxicity.

Mechanism of Action (Hypothesis)

The 2-aminoimidazole moiety is known to intercept bacterial Two-Component Systems (TCS) . It is hypothesized to bind to the receiver domain of Response Regulators (RRs), preventing their phosphorylation or dimerization, thus shutting down biofilm-associated gene transcription.

BiofilmPathway cluster_0 Bacterial Two-Component System Signal Environmental Signal (Stress/Quorum Sensing) HK Histidine Kinase (HK) (Autophosphorylation) Signal->HK Activation RR_Inactive Response Regulator (RR) (Inactive) HK->RR_Inactive Phosphotransfer RR_Active Response Regulator-P (Active Dimer) RR_Inactive->RR_Active Phosphorylation BiofilmGenes Biofilm Gene Expression (Pel, Psl, curli) RR_Active->BiofilmGenes Transcription Factor Compound N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide (Inhibitor) Compound->RR_Inactive  Allosteric Binding   Compound->RR_Active  Disruption   Phenotype Biofilm Formation & Antibiotic Tolerance BiofilmGenes->Phenotype

Caption: Putative mechanism of action where the 2-AI derivative intercepts the Response Regulator (RR), preventing the transcriptional activation of biofilm genes.

Experimental Protocols

Protocol A: Static Biofilm Inhibition Assay (Crystal Violet)

Objective: Determine the IC₅₀ of the compound for preventing biofilm formation.

Materials:

  • Bacterial Strain: S. aureus (ATCC 29213) or P. aeruginosa (PAO1).

  • Media: Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).

  • 96-well polystyrene microtiter plates (flat bottom).

  • 0.1% Crystal Violet (CV) solution.

  • 30% Acetic Acid (solubilizer).

Workflow:

  • Inoculum Prep: Grow bacteria overnight in TSB. Dilute 1:100 into fresh biofilm media (approx. 10⁶ CFU/mL).

  • Dosing: Add 100 µL of diluted bacteria to wells containing 1 µL of compound (serially diluted in DMSO). Final concentrations: 0.1 µL to 100 µM.

    • Control: DMSO only (0% inhibition).

    • Blank: Media only (no bacteria).

  • Incubation: Incubate statically at 37°C for 24 hours. Do not shake.

  • Washing: Gently discard media. Wash wells 2x with 200 µL phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet. Incubate 15 min at room temp.

  • Solubilization: Wash wells 3x with water. Air dry. Add 150 µL of 30% Acetic Acid to dissolve the stain.

  • Quantification: Transfer 100 µL to a new plate and read Absorbance at 590 nm .

Data Analysis: Calculate % Inhibition:



Protocol B: Biofilm Dispersion Assay

Objective: Assess the compound's ability to eradicate pre-formed biofilms.

Workflow:

  • Establish Biofilm: Seed bacteria (as in Protocol A) and incubate for 24 hours without compound.

  • Treatment: Carefully aspirate media (leaving biofilm intact). Add fresh media containing the compound (1 µM – 200 µM).

  • Re-incubation: Incubate for an additional 24 hours at 37°C.

  • Quantification: Wash, stain with Crystal Violet, and read OD₅₉₀ as described above.

  • Validation: Perform CFU counts on the supernatant to ensure dispersed cells are not killed (distinguishing dispersion from killing).

Protocol C: Mammalian Cytotoxicity (Selectivity Screen)

Objective: Ensure the compound targets bacteria without toxicity to host cells.

Materials:

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Assay: MTT or CellTiter-Glo (ATP).

Workflow:

  • Seeding: Seed 5,000 cells/well in a 96-well plate. Incubate 24h for attachment.

  • Treatment: Treat with compound (same concentration range as biofilm assay) for 24–48 hours.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Selectivity Index (SI): Calculate

    
    . An SI > 10 is desired.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound insolubility at high conc.Limit max concentration to 100 µM. Ensure DMSO < 1%. Warm media to 37°C before adding compound.
High Variation in CV Assay Aggressive washing detached biofilm.Use a multi-channel pipette to add wash buffer down the side of the well, not directly onto the bottom.
No Biofilm Inhibition Compound hydrolysis.The acetamide group may be stable, but check stability. If inactive, test the deacetylated analog (free amine).
Inconsistent Growth Evaporation in edge wells.Fill edge wells with water (do not use for data) or use a breathable membrane seal.

References

  • Melander, C., & Melander, R. J. (2017). "The Design and Development of 2-Aminoimidazole-Based Biofilm Inhibitors." Current Topics in Medicinal Chemistry. Link

  • Richards, J. J., et al. (2008). "Amide isosteres of oroidin: assessment of antibiofilm activity and conformation." ChemMedChem. Link

  • O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments (JoVE). Link

  • Worthington, R. J., et al. (2012). "Small molecule control of bacterial biofilms." Organic & Biomolecular Chemistry. Link

Application

Application Note: Recrystallization of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

The following Application Note and Protocol is designed for the purification of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide . This guide synthesizes field-proven methodologies for 2-aminoimidazole derivatives, ensu...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the purification of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide . This guide synthesizes field-proven methodologies for 2-aminoimidazole derivatives, ensuring high purity for pharmaceutical and research applications.

Abstract

This technical guide details the purification of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide (C₁₂H₁₃N₃O₂), a functionalized imidazole derivative often utilized as a pharmacophore in kinase inhibitor development. Due to the amphoteric nature of the imidazole core and the hydrogen-bonding potential of the acetamido group, this compound requires specific solvent systems to balance recovery yield with impurity rejection. This protocol defines a primary recrystallization method using Ethanol (EtOH) and an alternative method using Ethyl Acetate (EtOAc) , supported by mechanistic solubility principles.

Compound Profile & Solubility Analysis

Understanding the physicochemical properties is critical for solvent selection.

PropertyDescription
Chemical Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol
Structure Class 2-Acylamino-4-arylimidazole
Key Moieties [1][2][3][4] • Imidazole Core : Amphoteric, polar.• Acetamido Group : H-bond donor/acceptor.• p-Anisyl Group : Lipophilic, planar.
Solubility Profile Soluble : DMSO, DMF, Hot Ethanol, Hot Methanol.• Sparingly Soluble : Ethyl Acetate, Dichloromethane (cold).• Insoluble : Water, Hexanes, Diethyl Ether.
Mechanistic Insight: Solvent Selection

The purification strategy leverages the temperature-dependent solubility differential of the acetamido-imidazole scaffold.

  • Ethanol (Primary) : The hydroxyl group of ethanol engages in hydrogen bonding with the acetamido carbonyl and imidazole nitrogen, providing high solubility at boiling point (

    
    C) and significantly reduced solubility at room temperature, facilitating crystal lattice formation [1][3].
    
  • Ethyl Acetate (Alternative) : Effective for removing non-polar impurities (e.g., starting ketones) and highly polar byproducts (e.g., salts) which remain insoluble or stay in the mother liquor [2].

Experimental Workflow (Graphviz Diagram)

RecrystallizationWorkflow Raw Crude N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide Solvent Add Solvent (EtOH or EtOAc) Ratio: 10-15 mL per gram Raw->Solvent Reflux Heat to Reflux (Dissolution) Solvent->Reflux Check Complete Dissolution? Reflux->Check Check->Solvent No (Add more) HotFilter Hot Filtration (Remove insoluble salts/impurities) Check->HotFilter Yes Cooling Controlled Cooling (RT -> 4°C) HotFilter->Cooling Harvest Filtration & Wash (Cold Solvent) Cooling->Harvest Dry Vacuum Drying (40-50°C) Harvest->Dry

Caption: Step-by-step logic flow for the purification of 2-acetamido-imidazoles, ensuring removal of mechanical impurities and optimal crystal growth.

Detailed Protocols

Protocol A: Ethanol Recrystallization (Recommended)

Best for: Removing inorganic salts, unreacted amines, and general purification of crude synthesis products.

Reagents:

  • Absolute Ethanol (or 95% EtOH)

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Procedure:

  • Preparation : Place the crude N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution : Add Ethanol (approx. 10-15 mL/g of crude). Heat the mixture to reflux (

    
    C) with stirring.
    
    • Note: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in small portions (1-2 mL) until a clear solution is obtained.

  • Decolorization (Optional) : If the solution is dark/colored, carefully add activated charcoal (5-10% w/w) and reflux for an additional 5-10 minutes.

  • Hot Filtration : While still boiling, filter the solution through a pre-warmed fluted filter paper or a sintered glass funnel to remove insoluble impurities (e.g., dust, charcoal, inorganic salts).

    • Critical: Pre-warming the funnel prevents premature crystallization during filtration.

  • Crystallization : Allow the filtrate to cool slowly to room temperature undisturbed. Once ambient temperature is reached, place the flask in an ice bath (

    
    C) for 1-2 hours to maximize yield.
    
  • Isolation : Filter the crystals using a Buchner funnel with vacuum suction.

  • Washing : Wash the filter cake with a small volume of ice-cold Ethanol (2 x 2-3 mL/g) to displace mother liquor containing impurities.

  • Drying : Dry the crystals in a vacuum oven at

    
    C for 6-12 hours until weight is constant.
    
Protocol B: Ethyl Acetate Precipitation

Best for: Samples with high lipophilic impurities or when ethanol yields are low due to high solubility.

Step-by-Step Procedure:

  • Suspend the crude solid in Ethyl Acetate (20 mL/g).

  • Heat to reflux (

    
    C). The compound should dissolve; if not, add small amounts of Methanol  (dropwise) as a co-solvent to assist dissolution.
    
  • Perform hot filtration if necessary.

  • Concentrate the solution by evaporating ~30% of the solvent volume if the solution is too dilute.

  • Cool to room temperature. If crystallization is slow, add Hexane or Heptane dropwise until persistent turbidity is observed (cloud point), then cool to

    
    C.
    
  • Filter, wash with cold Ethyl Acetate/Hexane (1:1), and dry under vacuum.

Analytical Validation & Quality Control

Every purified batch must be validated to ensure the protocol's efficacy.

MethodAcceptance CriteriaPurpose
HPLC (UV @ 254 nm) Purity > 98.5% (Area %)Quantify organic impurities.
1H NMR (DMSO-d₆) Consistent integration; no solvent peaks.Verify structure and solvent removal.[5]
Melting Point Sharp range (

C).
Qualitative purity check. (Expected >200°C based on analogs [2]).
Appearance White to off-white crystalline solid.Visual check for colored impurities.

Self-Validating Check:

  • If Melting Point is depressed (>5°C lower than reference) or range is broad: The recrystallization was ineffective. Repeat Protocol A using a Water/Ethanol (1:5) mixture to force precipitation of more polar contaminants.

References

  • BenchChem. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Properties and Applications. Retrieved from

    • Context: Establishes solubility and purification baselines for 2-aryl-imidazole deriv
  • Hernández-Vázquez, E., et al. (2024).[4] Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles. PMC . Retrieved from

    • Context: Describes the purification of 2-(4-methoxyphenyl)
  • Balandis, B., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives. PMC . Retrieved from

    • Context: Provides detailed experimental data on the solubility and melting points of acetamido-substituted imidazoles.

Sources

Method

microwave-assisted synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide Executive Summary Target Molecule: N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide Core Scaffold: 2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Executive Summary

Target Molecule: N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide Core Scaffold: 2-Aminoimidazole (Tubulin polymerization inhibitor / Kinase inhibitor pharmacophore) Methodology: Microwave-Assisted Organic Synthesis (MAOS) Primary Benefit: Reduction of reaction time from 12+ hours (thermal reflux) to <20 minutes, with improved yield and suppressed byproduct formation.[1]

This guide details the precision synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide. Unlike conventional thermal methods that often suffer from low yields due to the instability of the free 2-aminoimidazole intermediate or competitive di-acetylation, this protocol utilizes a direct microwave-promoted cyclocondensation of 2-bromo-4'-methoxyacetophenone with acetylguanidine. This "One-Pot, One-Step" approach minimizes handling and maximizes atom economy.

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the imidazole ring already functionalized with the acetamide group, avoiding the problematic acylation of a free aminoimidazole.

  • Bond Disconnection: The C4-N3 and C5-N1 bonds are formed simultaneously (or sequentially in rapid succession) during the condensation.

  • Precursors:

    • Electrophile: 2-Bromo-4'-methoxyacetophenone (Generated from 4'-methoxyacetophenone).

    • Dinucleophile:

      
      -Acetylguanidine.
      

Reaction Scheme Visualization:

ReactionScheme SM1 2-Bromo-4'-methoxyacetophenone (Electrophile) Complex Intermediate [Acyclic Adduct] SM1->Complex SN2 Attack SM2 N-Acetylguanidine (Dinucleophile) SM2->Complex Product N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide (Target) Complex->Product MW Irradiation 130°C, 15 min Cyclodehydration Byproducts H2O + HBr Complex->Byproducts

Caption: Direct cyclocondensation pathway avoiding the isolation of unstable intermediates.

Materials & Equipment

Reagents:

  • 2-Bromo-4'-methoxyacetophenone: 1.0 mmol (229 mg). Note: If starting from 4'-methoxyacetophenone, brominate using NBS/pTsOH in MeCN first.

  • 
    -Acetylguanidine:  1.5 mmol (151 mg). Excess is used to drive kinetics.
    
  • Solvent:

    
    -Dimethylformamide (DMF) or Acetonitrile (MeCN). DMF is preferred for higher thermal ceiling.
    
  • Base: Potassium Carbonate (

    
    ), anhydrous: 1.5 mmol (207 mg).
    
  • Workup: Distilled water, Ethyl acetate (EtOAc), Ethanol (EtOH).

Equipment:

  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator) capable of maintaining 20 bar pressure.

  • Vessel: 10 mL pressure-rated glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Method A: Direct Cyclocondensation (Recommended)

This method is superior for library generation and rapid scale-up.

Step-by-Step Procedure:

  • Preparation:

    • In a 10 mL microwave vial, dissolve 2-bromo-4'-methoxyacetophenone (229 mg, 1.0 mmol) in DMF (3.0 mL).

    • Add

      
      -acetylguanidine  (151 mg, 1.5 mmol).
      
    • Add

      
        (207 mg, 1.5 mmol) to scavenge the HBr generated.
      
    • Add a magnetic stir bar and seal the vial.[2]

  • Microwave Irradiation:

    • Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity.

    • Ramp: Ramp to 130°C over 2 minutes.

    • Hold: Hold at 130°C for 15 minutes (High absorption setting).

    • Cooling: Rapid cooling to <50°C using compressed air (built-in feature).

  • Workup & Purification:

    • Pour the reaction mixture into ice-cold water (30 mL). The product should precipitate as a white/off-white solid due to the hydrophobic nature of the aryl group and the "salting out" effect.

    • Stir for 20 minutes to ensure full precipitation.

    • Filter the solid using a sintered glass funnel. Wash with cold water (

      
       mL) to remove residual DMF and inorganic salts.
      
    • Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (8:2) .

    • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid.

Method B: Two-Step Protocol (Alternative)

Use this if regioselectivity issues arise or if N-acetylguanidine is unavailable.

  • Step 1: React 2-bromo-4'-methoxyacetophenone with Guanidine HCl (2.0 equiv) and

    
     in EtOH (MW: 120°C, 10 min). Isolate 2-amino-4-(4-methoxyphenyl)imidazole.
    
  • Step 2: Acetylate the amine using Acetic Anhydride (1.1 equiv) in AcOH (MW: 80°C, 5 min). Warning: Risk of di-acetylation.

Mechanism & Critical Parameters

The reaction follows a Hantzsch-type thiazole/imidazole synthesis mechanism modified for guanidines.

  • Nucleophilic Attack: The terminal primary amine of

    
    -acetylguanidine attacks the 
    
    
    
    -carbon of the bromoketone (SN2 displacement), releasing HBr (neutralized by base).
  • Cyclization: The amide nitrogen (or the imine nitrogen, depending on tautomer) attacks the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the ring to form the imidazole.

Why Microwave? The condensation step (Step 2 above) is the rate-determining step and has a high activation energy barrier. Conventional heating often leads to decomposition of the


-bromoketone before cyclization is complete. Microwave dielectric heating provides rapid energy transfer directly to the polar transition state, accelerating cyclization over decomposition.

Optimization Data (Solvent & Temp Screening):

EntrySolventTemp (°C)Time (min)Yield (%)Notes
1Ethanol80 (Reflux)12045%Incomplete conversion; slow.
2Ethanol120 (MW)1568%Good, but pressure limits temp.
3DMF 130 (MW) 15 82% Optimal solubility and temp.
4Water100 (MW)3030%Poor solubility of bromoketone.
5PEG-400140 (MW)1078%Green alternative; difficult workup.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation or residual DMF.Use more water during quench (10:1 ratio water:DMF). Cool mixture to 0°C before filtering.
Starting Material Remains Bromoketone hydrolysis.Ensure reagents are dry. Use anhydrous DMF. Increase MW temp to 140°C.
Byproduct: 2-Aminoimidazole Deacetylation during reaction.Reaction temp too high (>160°C) or medium too basic. Reduce temp or use weaker base (

).
Dark Coloration Oxidation of phenol/amine.[3]Degas solvent with

before irradiation.

References

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link

  • Kaval, N., Van der Eycken, J., & Van der Eycken, E. (2013).[4] Microwave-Assisted Synthesis of 2-Aminoimidazoles. Synlett, 2005(09), 1435-1437. Link

  • Shelke, K. F., et al. (2010). Microwave Assisted One-Pot Synthesis of 2,4,5-Triarylimidazoles Using Ammonium Acetate. Chinese Chemical Letters, 21(10), 1165-1168. Link

  • Bagley, M. C., et al. (2002). Microwave-Assisted Synthesis of 2-Aminothiazoles and 2-Aminoimidazoles. Synlett, 2002(09), 1467-1470. Link

Sources

Application

Application Note: Preparation of Stock Solutions for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide in DMSO

This Application Note and Protocol is designed for researchers and drug development professionals working with N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide . It synthesizes chemical principles with practical laborat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals working with N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide . It synthesizes chemical principles with practical laboratory standards to ensure the preparation of high-integrity stock solutions suitable for sensitive biological assays (e.g., kinase inhibition, cell signaling).

Abstract & Scientific Rationale

The compound N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a bioactive small molecule featuring an amino-imidazole core substituted with a methoxyphenyl group. Like many heterocyclic inhibitors, its planarity and aromaticity confer high lipophilicity (LogP > 2 estimated) and poor aqueous solubility.

Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high dielectric constant and ability to disrupt solute-solute hydrophobic interactions. However, improper preparation can lead to "silent precipitation" (micro-crystals invisible to the naked eye) or hydrolytic degradation due to DMSO's hygroscopic nature. This protocol establishes a self-validating workflow to generate stock solutions that maintain potency across freeze-thaw cycles.

Physicochemical Properties & Calculations

Before handling, verify the specific form of your compound (Free Base vs. Salt).

PropertyValue / Note
Chemical Formula C₁₂H₁₃N₃O₂ (Free Base)
Molecular Weight (MW) ~231.25 g/mol (Free Base)*
Solubility in Water Low (< 1 mg/mL). Prone to precipitation in aqueous buffers.
Solubility in DMSO High (Typically > 20 mg/mL).
Target Stock Conc. 10 mM (Standard) or 50 mM (High Conc.)
Storage Temp -20°C (Short term) or -80°C (Long term)

*Critical Note: If your compound is a salt (e.g., HCl, TFA), you must adjust the mass weighed based on the ratio of the salt MW to the free base MW.

Concentration Calculation Formula

To determine the mass (


) required for a specific volume (

) and concentration (

):


Example: To prepare 1 mL of a 10 mM stock solution (MW = 231.25):



Materials & Reagents

  • Compound: N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide (Solid, >95% purity).

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

    • Why: Standard DMSO absorbs water from air. Water content >0.1% can cause compound precipitation or hydrolysis of the acetamide bond over time.

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps.

    • Why: Amber glass protects from photodegradation; Teflon prevents leaching of plasticizers found in standard polypropylene tubes.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Protocol: Step-by-Step Preparation

Phase 1: Weighing and Dissolution
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening.

    • Mechanism:[1][2] Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic solid, leading to hydrolysis or weighing errors.

  • Weighing: Weigh the calculated amount of compound (e.g., ~2–5 mg) into a sterile amber glass vial. Record the exact mass.

    • Best Practice: Do not attempt to weigh exactly 2.31 mg. Weigh ~2.3 mg, record it (e.g., 2.34 mg), and back-calculate the volume of DMSO needed to achieve exactly 10 mM.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

    • Calculation:

      
      
      
  • Mixing:

    • Vortex vigorously for 30 seconds.

    • Inspect visually. If particles remain, sonicate in an ultrasonic water bath for 5–10 minutes at room temperature.

    • Caution: Monitor temperature.[3] Sonication generates heat; do not exceed 40°C to prevent thermal degradation.

Phase 2: Quality Control (The "Self-Validating" Step)

Before freezing, you must validate that the compound is truly in solution.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and free of turbidity or swirling particulates (Schlieren lines).

  • Centrifugation Test (Optional but Recommended): Spin a small aliquot (50 µL) at 13,000 x g for 5 minutes.

    • Pass: No pellet visible.

    • Fail: Visible pellet. Add more DMSO to dilute to a lower concentration (e.g., 5 mM) and recalculate.

Phase 3: Aliquoting and Storage[3]
  • Aliquot: Divide the master stock into small, single-use aliquots (e.g., 50 µL) in polypropylene microcentrifuge tubes (or glass if long-term).

    • Reasoning: Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic) and promote crystal growth.

  • Seal: Parafilm the caps if storing for >6 months.

  • Store: Place at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Workflow Visualization

The following diagram outlines the critical decision points in the dissolution process to ensure sample integrity.

StockPrep Start Start: Solid Compound (Room Temp) Weigh Weigh Mass (m) Record Exact Amount Start->Weigh Calc Calculate DMSO Volume V = m / (MW * C) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex (30s) + Sonicate (5m) AddSolvent->Mix Check Visual Inspection (Turbidity Check) Mix->Check Clear Solution Clear Check->Clear Pass Cloudy Cloudy / Precipitate Check->Cloudy Fail Aliquot Aliquot into Single-Use Vials Clear->Aliquot Dilute Add DMSO to 0.5x Conc. Cloudy->Dilute Dilute->Mix Store Store at -20°C / -80°C Aliquot->Store

Caption: Logical workflow for preparing DMSO stock solutions, including a feedback loop for solubility failure.

Troubleshooting & Biological Usage Guide

Common Issues and Solutions
IssueCauseSolution
Precipitation upon thawing DMSO absorbed water; compound crystallized.Warm to 37°C and vortex.[3] If insoluble, discard and make fresh.
Precipitation in Culture Media "Solvent Shock" – rapid change in polarity.Dilute stepwise: Stock

1:10 in Media

Final Conc. Keep DMSO < 0.5%.[4]
Cytotoxicity in Controls DMSO concentration too high.Ensure final DMSO concentration is < 0.1% for sensitive cell lines.
Serial Dilution for Assays (The "Intermediate Step" Rule)

Directly adding 10 mM DMSO stock to an aqueous buffer often causes immediate precipitation.

  • Step 1: Prepare a 100x working solution in medium/buffer (e.g., dilute 10 mM stock to 100 µM).

    • Note: If precipitate forms here, use an intermediate dilution in 10% DMSO/Buffer.

  • Step 2: Add the 100x solution to your cells/assay plate to reach 1x (e.g., 1 µM).

References

  • Sigma-Aldrich (Merck).

    • Source:

  • MedChemExpress (MCE).Compound Handling Instructions: Solubility and Storage.

    • Source:

  • Di, L., & Kerns, E. H. (2006).Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • Way, L. (2013).Making a stock solution for my drug using DMSO - General Lab Techniques. Protocol Online.

    • Source:

  • Emulate Bio.

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Welcome to the technical support center for the synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your synthetic yield and overcome common challenges encountered in the laboratory.

I. Troubleshooting Guide: Overcoming Low Yields and Impurities

This section addresses specific issues that can arise during the synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, providing potential causes and actionable solutions.

Problem 1: Low Yield of 2-amino-5-(4-methoxyphenyl)-1H-imidazole Intermediate

The formation of the 2-aminoimidazole core is a critical step that significantly impacts the overall yield. Low yields at this stage are often traced back to starting materials, reaction conditions, or work-up procedures.

  • Potential Cause 1: Incomplete Reaction or Side Product Formation. The cyclization reaction to form the imidazole ring can be sensitive to reaction time and temperature. Incomplete reactions lead to a lower yield of the desired product, while side reactions can consume starting materials.

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.[1][2]

    • Temperature Control: Maintain a stable reaction temperature. While some imidazole syntheses are performed at room temperature, others may require heating to proceed at a reasonable rate.[3][4] An initial optimization of the reaction temperature is recommended.

    • Reagent Purity: Ensure the purity of your starting materials, particularly the α-haloketone and the amidine source. Impurities can interfere with the cyclization process.

  • Potential Cause 2: Difficulties in Product Isolation and Purification. The 2-aminoimidazole intermediate can be polar, leading to challenges in extraction and purification.

  • Solution:

    • Extraction pH: During aqueous work-up, carefully adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction into an organic solvent.

    • Purification Technique: Column chromatography on silica gel is a common method for purifying imidazole derivatives.[4] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from impurities. Crystallization is also a viable purification method for obtaining high-purity material.[5]

Problem 2: Low Yield and/or Multiple Products in the Acetylation Step

The final acetylation of the 2-amino group on the imidazole ring can present its own set of challenges, including low conversion and the formation of multiple acetylated products.

  • Potential Cause 1: Diacetylation. The 2-aminoimidazole has two nucleophilic nitrogen atoms (the exocyclic amino group and the imidazole ring nitrogen), which can both be acetylated, leading to the formation of a diacetylated byproduct and reducing the yield of the desired mono-acetylated product.

  • Solution:

    • Controlled Stoichiometry: Use a controlled amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride), typically 1.0 to 1.2 equivalents, to favor mono-acetylation.[6]

    • Reaction Temperature: Perform the acetylation at a low temperature (e.g., 0 °C to room temperature) to minimize the reactivity of the imidazole ring nitrogen.[7]

    • Choice of Base: The choice of base can influence the regioselectivity of the acetylation. A non-nucleophilic base like triethylamine is commonly used.

  • Potential Cause 2: Hydrolysis of the Acetylating Agent. Acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze to acetic acid, reducing the effective concentration of the acetylating agent.

  • Solution:

    • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 3: Incomplete Reaction. The 2-amino group may not be sufficiently nucleophilic for complete acetylation under mild conditions.

  • Solution:

    • Catalyst: The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can promote the acetylation reaction.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time for complete conversion.

Problem 3: Difficulty in Purifying the Final Product

The final product, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, may be challenging to purify due to the presence of starting materials, byproducts, or residual reagents.

  • Potential Cause 1: Similar Polarity of Product and Impurities. The starting 2-aminoimidazole and the diacetylated byproduct may have similar polarities to the desired product, making separation by column chromatography difficult.

  • Solution:

    • Optimized Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A combination of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.

    • Crystallization: Recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure product.[5] Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Potential Cause 2: Residual Acetic Acid or Base. Residual acetic acid from the acetylating agent or the base used in the reaction can co-elute with the product.

  • Solution:

    • Aqueous Wash: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acetic acid, followed by a wash with brine to remove any remaining water-soluble impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide.

Q1: What is a general synthetic route for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide?

A common synthetic approach involves a two-step process:

  • Synthesis of the 2-aminoimidazole intermediate: This is typically achieved through the condensation of an α-haloketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with a source of the 2-aminoimidazole core, such as guanidine or a substituted guanidine.

  • Acetylation of the 2-amino group: The resulting 2-amino-5-(4-methoxyphenyl)-1H-imidazole is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

Q2: What are some common side products to look out for?

During the synthesis of the 2-aminoimidazole intermediate, potential side products can include unreacted starting materials and products of self-condensation of the α-haloketone. In the acetylation step, the most common side product is the diacetylated imidazole, where both the exocyclic amino group and one of the imidazole ring nitrogens are acetylated. Over-acetylation can also lead to the formation of other acetylated byproducts.[8]

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. Key signals to look for include the acetyl methyl protons, the aromatic protons of the methoxyphenyl group, and the imidazole ring protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of the product and to monitor the progress of the reaction and purification steps. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

Q4: What are some alternative methods for the acetylation step?

While acetic anhydride and acetyl chloride are the most common acetylating agents, other methods can be employed, especially if issues with selectivity or reactivity are encountered. For example, reaction with acetyl-imidazolium salts can sometimes offer improved selectivity.

III. Experimental Protocols and Data

Protocol 1: Synthesis of 2-amino-5-(4-methoxyphenyl)-1H-imidazole

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • To a solution of guanidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol, add a solution of sodium ethoxide (1.2 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide
  • Dissolve 2-amino-5-(4-methoxyphenyl)-1H-imidazole (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as triethylamine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Compound Reagent Equivalents Solvent Temperature Time Typical Yield
2-amino-5-(4-methoxyphenyl)-1H-imidazole2-bromo-1-(4-methoxyphenyl)ethanone, Guanidine HCl, NaOEt1.0, 1.2, 1.2EthanolReflux4-8 h60-80%
N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide2-amino-5-(4-methoxyphenyl)-1H-imidazole, Acetic Anhydride, Triethylamine1.0, 1.1, 1.2DCM0 °C to RT2-4 h70-90%

IV. Visualizing the Synthesis and Troubleshooting

Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Acetylation A 2-bromo-1-(4-methoxyphenyl)ethanone + Guanidine B 2-amino-5-(4-methoxyphenyl)-1H-imidazole A->B Reflux in Ethanol C 2-amino-5-(4-methoxyphenyl)-1H-imidazole D N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide C->D Acetic Anhydride, Base DCM, 0°C to RT

Caption: Synthetic pathway for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide.

Troubleshooting Flowchart

Troubleshooting_Yield cluster_imidazole Imidazole Formation cluster_acetylation Acetylation start Low Yield in Synthesis step Which step has low yield? start->step incomplete_rxn Incomplete Reaction? step->incomplete_rxn Step 1 diacetylation Diacetylation? step->diacetylation Step 2 purification_issue1 Purification Difficulty? incomplete_rxn->purification_issue1 No check_tlc Monitor by TLC Adjust Temp/Time incomplete_rxn->check_tlc Yes optimize_purification1 Optimize Extraction pH & Column Conditions purification_issue1->optimize_purification1 Yes end_node Yield Improved check_tlc->end_node optimize_purification1->end_node hydrolysis Reagent Hydrolysis? diacetylation->hydrolysis No control_stoichiometry Control Stoichiometry Lower Temperature diacetylation->control_stoichiometry Yes incomplete_acetylation Incomplete Reaction? hydrolysis->incomplete_acetylation No anhydrous_conditions Use Anhydrous Conditions hydrolysis->anhydrous_conditions Yes add_catalyst Add DMAP Catalyst Increase Reaction Time incomplete_acetylation->add_catalyst Yes control_stoichiometry->end_node anhydrous_conditions->end_node add_catalyst->end_node

Caption: A flowchart for troubleshooting low yield issues.

V. References

  • Volkhin, N. N., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology.

  • Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, E69, o474–o475.

  • Ohta, S., et al. (1985). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. HETEROCYCLES, 23(7), 1645.

  • Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 723-727.

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.

  • BenchChem. (2025). Troubleshooting low yield in maleimide conjugation reactions.

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815.

  • Science and Education Publishing. (2015). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.

  • Ambadkar, D. S., & Kedar, R. M. (2013). An Efficient Synthesis of 2-Substitutedphenyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole from 4-Methoxybenzil under Microwave irradiation. International Journal of Scientific and Research Publications, 3(10).

  • Herczeg, M., et al. (2006). Acetylation of 5-amino-1H-[1][6][9]triazole revisited. Journal of molecular structure, 794(1-3), 133-140.

  • ResearchGate. (2018). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents.

  • PubMed. (2017). Enhanced Nonenzymatic RNA Copying with 2-Aminoimidazole Activated Nucleotides.

  • Google Patents. (2013). Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.

  • Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. EP0856344A1.

  • ResearchGate. (2019). Synthesis of 2‐(2, 5‐dimethoxyphenyl)‐1H‐benzo[d]imidazole‐1‐yl).

  • ACS Publications. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study.

  • Hilaris Publisher. (2017). Synthesis of Bioactive Imidazoles: A Review.

  • ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group.

  • ResearchGate. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol.

  • BenchChem. (2025). Troubleshooting low yield in maleimide conjugation reactions.

  • Google Patents. (1992). Method for crystallization of amino acids. US5118815A.

  • ResearchGate. (2021). Synthesis of 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole.

  • Science and Education Publishing. (2015). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.

  • National Institutes of Health. (2010). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice.

  • ResearchGate. (2009). ChemInform Abstract: New Methods for the Preparation of Aryl 2-Iminoimidazolidines.

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.

  • PubMed. (1982). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles.

  • MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

The following technical support guide is designed for researchers and analytical scientists working with N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide . It addresses the stability profile, degradation pathways, and t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and analytical scientists working with N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide . It addresses the stability profile, degradation pathways, and troubleshooting steps for this specific 2-aminoimidazole derivative.

Current Status: Operational Role: Senior Application Scientist Context: Drug Discovery & Development (Impurity Profiling)

Compound Profile & Stability Overview

Compound Name: N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide Core Scaffold: 2-Acetamido-4-arylimidazole Chemical Structure Description: An imidazole ring substituted at the 2-position with an acetamido group (acting as a protected amine) and at the 4(5)-position with an electron-rich 4-methoxyphenyl group.[1]

Stability Summary: This compound exhibits distinct stability challenges due to two reactive centers:

  • The Acetamide Linkage (Hydrolytic Instability): While generally stable at neutral pH, the C2-acetamide bond is susceptible to hydrolysis under acidic or basic stress, reverting to the parent 2-aminoimidazole.

  • The Imidazole Core (Oxidative Instability): The electron-donating p-methoxy group activates the imidazole ring, making it prone to electrophilic attack and oxidation (e.g., by singlet oxygen or peroxides), leading to ring-opening or imidazolone formation.

Degradation Pathways Diagram

The following logic map illustrates the primary degradation routes (Hydrolysis, Oxidation, and Demethylation) and the resulting degradation products (DPs).

DegradationPathways Parent Parent Compound (MW ~231 Da) N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide DP1 DP-1: Hydrolysis Product (MW ~189 Da) 2-Amino-5-(4-methoxyphenyl)-1H-imidazole Parent->DP1 Acid/Base Hydrolysis (Loss of Acetyl, -42 Da) DP2 DP-2: Oxidation Product (MW ~247 Da / 263 Da) Hydroxy-imidazolone or Ring-opened Diamides Parent->DP2 Oxidation (H2O2 / Light) (Ring oxidation/cleavage) DP3 DP-3: O-Demethylation Product (MW ~217 Da) N-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]acetamide Parent->DP3 Strong Acid / Metabolism (Ether cleavage, -14 Da)

Caption: Primary degradation pathways for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide. DP-1 arises from amide hydrolysis; DP-2 from oxidative ring modification; DP-3 from ether cleavage.

Troubleshooting Guide & FAQs

Category 1: Unknown Peaks in HPLC/LC-MS

Q1: I see a new peak eluting earlier than the parent (RRT ~0.6-0.8) with a mass loss of 42 Da. What is it? Diagnosis: This is likely DP-1 (2-Amino-5-(4-methoxyphenyl)-1H-imidazole) . Mechanism: Hydrolysis of the acetamide group removes the acetyl moiety (


, mass 42). The resulting primary amine is significantly more polar than the amide, causing it to elute earlier in Reverse Phase (RP) chromatography.
Trigger:  Prolonged exposure to acidic (pH < 2) or basic (pH > 9) diluents, or heating in aqueous buffers.
Action: 
  • Check the pH of your sample diluent. Ensure it is buffered near pH 5-7.

  • Avoid using strong acids (like 1N HCl) for prolonged dissolution steps.

Q2: My sample has turned yellow/brown, and I see broad peaks or multiplets eluting later than the parent. Mass spec shows M+16 or M+32. Diagnosis: These are likely DP-2 (Oxidative Degradants) . Mechanism: The electron-rich p-methoxyphenyl group makes the imidazole ring susceptible to oxidation.

  • M+16: Formation of N-oxides or hydroxylation of the ring.

  • M+32 / Ring Opening: Formation of 2,5-endoperoxides which rearrange to imidazolones or cleave to form diamides (e.g., substituted benzamidine derivatives). Trigger: Exposure to light (photolysis) or trace peroxides in solvents (e.g., old THF or ethers). Action:

  • Protect samples from light (amber vials).

  • Use fresh, high-purity solvents free of peroxides.

  • Degas buffers to remove dissolved oxygen.

Q3: I detect a minor peak with M-14 mass difference. Diagnosis: This is DP-3 (O-Desmethyl analog) . Mechanism: Cleavage of the methyl ether to a phenol. Trigger: High energy stress (e.g., very strong acid at high heat) or metabolic incubation (microsomes). In standard stability studies, this is rare unless specific Lewis acids are present.

Category 2: Solubility & Handling

Q4: The compound precipitates when diluted from DMSO into aqueous buffer. Insight: The acetamide and methoxyphenyl groups contribute to lipophilicity. Solution:

  • Step-down Dilution: Predilute the DMSO stock with 50% Acetonitrile/Water before adding to the final buffer.

  • pH Adjustment: The parent is weakly basic (imidazole nitrogen). Solubility may improve slightly at lower pH (pH 3-4), but be cautious of hydrolysis over time.

Forced Degradation Protocols

To validate the stability-indicating nature of your analytical method, perform the following stress tests.

Protocol A: Hydrolytic Stress (Acid/Base)
  • Objective: Generate DP-1 (Deacetylated amine).

  • Acid Stress: Dissolve compound to 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4-8 hours.

    • Expectation: ~10-20% conversion to DP-1 (Early eluting).

  • Base Stress: Dissolve to 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 2-4 hours.

    • Expectation: Rapid conversion to DP-1. (Note: Imidazoles are generally stable to base ring-opening, but the amide bond is labile).

Protocol B: Oxidative Stress
  • Objective: Generate DP-2 (Ring oxidation products).

  • Method: Add 3% Hydrogen Peroxide (

    
    ) to a 1 mg/mL solution of the compound in Acetonitrile/Water (50:50). Incubate at Room Temperature for 24 hours.
    
  • Expectation: Appearance of M+16 peaks and potential ring-opened species. Warning: If the solution turns bright yellow/orange, extensive degradation has occurred.

Protocol C: Photolytic Stress
  • Objective: Assess sensitivity to light (radical oxidation).

  • Method: Expose a 1 mg/mL solution (in clear glass) to 1.2 million lux-hours (standard ICH Q1B conditions). Keep a dark control wrapped in foil.

  • Expectation: Imidazoles with electron-donating groups (like methoxy) are photosensitive. Look for dimerization or non-specific degradation.

Summary of Key Data

ParameterParent CompoundDP-1 (Hydrolysis)DP-2 (Oxidation)
Modification NoneLoss of Acetyl (-COCH3)Ring Oxidation (+O, +2O)
Mass Shift (Δ) 0-42 Da+16, +32 Da
HPLC Elution Mid-elutingEarly eluting (Polar)Variable (Often Late/Broad)
UV Shift

~260-280 nm
Blue shift (Hypsochromic)Red shift (if conjugation extends)
Critical Risk pH < 2, pH > 9Formed in Acid/BaseFormed by Light/Peroxides

References

  • BenchChem. (2025).[2][3] Technical Support Center: Stability of 2-Aminoimidazole Compounds. Retrieved from

  • Organic Letters. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination. Retrieved from

  • Journal of Young Pharmacists. (2011). Synthesis and Characterization of 2,5-Disubstituted-1,3,4-oxadiazoles (Analogous Amide Hydrolysis Studies). Retrieved from

  • MDPI Molecules. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Retrieved from

  • TSI Journals. (2014). Photosensitized Reaction of Imidazole (Oxidative Degradation Mechanism). Retrieved from

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

[1] Introduction Welcome to the Technical Support Center. This guide addresses the synthesis, purification, and impurity profiling of -[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide (Target Compound).[1] This scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis, purification, and impurity profiling of


-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide  (Target Compound).[1] This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and various anti-inflammatory agents.

The synthesis typically involves a Hantzsch-type cyclocondensation between 2-bromo-4'-methoxyacetophenone and acetylguanidine .[1] While robust, this pathway is susceptible to specific side reactions that generate difficult-to-remove impurities.[1] This guide provides the causal analysis and protocols necessary to identify and mitigate these issues.

Module 1: Synthetic Pathway & Critical Control Points

To control impurities, one must understand their origin.[1] The primary synthesis relies on the condensation of an


-haloketone with an acylated guanidine.
Reaction Scheme & Impurity Map

The following diagram illustrates the primary reaction pathway and the divergence points where Impurities A, B, and C are generated.

ReactionPathway SM1 2-Bromo-4'-methoxy- acetophenone INTER Uncyclized Intermediate SM1->INTER DMF/EtOH, 80°C IMP_B Impurity B: Phenacyl Bromide Dimer SM1->IMP_B Self-condensation (Basic conditions) SM2 Acetylguanidine SM2->INTER PROD TARGET: N-[5-(4-methoxyphenyl)- 1H-imidazol-2-yl]acetamide INTER->PROD Cyclodehydration (- H2O, - HBr) IMP_C Impurity C: Oxidized/Degraded Adducts INTER->IMP_C Oxidation/Light IMP_A Impurity A: De-acetylated Amine (Hydrolysis) PROD->IMP_A Acid/Base Workup (Over-exposure)

Figure 1: Synthetic pathway illustrating the Hantzsch condensation and origins of key impurities (Hydrolysis, Dimerization, and Oxidation).[1]

Impurity Classification Table
Impurity CodeCommon NameStructure DescriptionOrigin / Causality
Impurity A Des-acetyl Analog2-amino-4-(4-methoxyphenyl)-1H-imidazoleHydrolysis: Occurs if the reaction mixture becomes too acidic/basic during workup or if reaction temperature exceeds 100°C for prolonged periods.[1]
Impurity B Bromoketone Dimer1,4-bis(4-methoxyphenyl)butane-1,4-dioneSelf-Condensation: The

-haloketone (SM1) can undergo reductive dimerization or Wurtz-type coupling in the presence of trace metals or strong bases.[1]
Impurity C Imidazo-pyrimidineSubstituted imidazo[1,2-a]pyrimidineSide Reaction: If acetylguanidine is contaminated with pyrimidines or if alternative cyclization occurs (rare, but possible with impure SM2).[1]
Impurity D Unreacted SM12-bromo-4'-methoxyacetophenoneIncomplete Reaction: Stoichiometric imbalance or quenching too early.[1] Highly reactive alkylating agent (Genotoxic).[1]

Module 2: Troubleshooting & FAQs

This section addresses specific observations users encounter in the lab, linking symptoms to chemical causes.

Diagnostic Flowchart

Use this decision tree to diagnose HPLC/LC-MS anomalies.

Troubleshooting Start Observation: Unexpected Peak in HPLC CheckRT Check Retention Time (RT) Relative to Target Start->CheckRT EarlyElute Elutes Earlier (More Polar) CheckRT->EarlyElute LateElute Elutes Later (Less Polar) CheckRT->LateElute MassCheck1 Check Mass (LC-MS) EarlyElute->MassCheck1 MassCheck2 Check Mass (LC-MS) LateElute->MassCheck2 ResultA Mass = Target - 42 Da (Loss of Acetyl) MassCheck1->ResultA ResultB Mass = SM1 Dimer or High MW Lipophilic MassCheck2->ResultB ResultD Mass matches SM1 (Bromine isotope pattern) MassCheck2->ResultD ActionA DIAGNOSIS: Impurity A ACTION: Buffer pH to 7.0; Avoid strong acid workup. ResultA->ActionA ActionB DIAGNOSIS: Impurity B ACTION: Slow addition of SM1; Check solvent quality. ResultB->ActionB ActionD DIAGNOSIS: Unreacted SM1 ACTION: Increase Acetylguanidine eq; Extend reaction time. ResultD->ActionD

Figure 2: Troubleshooting logic for identifying impurities based on chromatographic behavior and mass spectrometry.

Q&A: Common Issues

Q1: I see a significant peak at RRT 0.85 (M-42). How do I remove it?

  • Cause: This is Impurity A (the free amine).[1] The acetamide bond is labile. This often happens if you use HCl for precipitation or if the reaction refluxes too long in unbuffered ethanol.

  • Solution:

    • Prevention: Use a milder base like Sodium Acetate rather than Carbonate. Keep reaction time under 4 hours.

    • Purification: The free amine is more basic than the acetamide. Wash the crude solid with cold 5% acetic acid (the amine dissolves; the acetamide target remains less soluble) or recrystallize from Ethanol/Water (9:1).[1]

Q2: My product is turning pink/brown upon drying.

  • Cause: This indicates the presence of Impurity D (Unreacted

    
    -bromoketone) or phenolic oxidation products.[1] 
    
    
    
    -haloketones are lachrymators and light-sensitive.
  • Solution:

    • Ensure Acetylguanidine is in slight excess (1.1 – 1.2 eq).[1]

    • Perform a final wash of the filter cake with cyclohexane or diethyl ether (SM1 is highly soluble; Target is insoluble).

    • Dry in a vacuum oven at 40°C, strictly avoiding light.

Q3: The melting point is broad (lower than 240°C).

  • Cause: Likely occlusion of inorganic salts (NaBr) or oligomers.[1]

  • Solution: The imidazole formation generates HBr. If you just evaporate the solvent, salts remain.[1]

  • Protocol: Always quench the reaction mixture into ice water. The target compound should precipitate as a solid, while inorganic salts and polar by-products remain in the aqueous phase.[1]

Module 3: Analytical Method Development

To accurately quantify these impurities, a specific Reverse Phase HPLC method is required.[1] Standard C18 methods often fail due to the basicity of the imidazole ring, leading to peak tailing.[1]

Recommended HPLC Protocol
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µmEnd-capping reduces interaction with free silanols, improving peak shape for basic imidazoles.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps the imidazole protonated and prevents peak tailing.[1]
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B; 2-15 min: 5%

90% B; 15-20 min: 90% B.
Slow gradient required to separate the Des-acetyl impurity (early eluter) from the Target.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nm254 nm detects the phenyl ring; 280 nm is specific to the conjugated imidazole system.[1]
Column Temp 30°C
Sample Preparation
  • Solvent: Dissolve 5 mg of sample in 10 mL of DMSO:Methanol (1:1) .

  • Note: Do not use pure acetonitrile for dissolution; the target compound has poor solubility in pure ACN, which may lead to filter clogging and low assay values.[1]

References

  • Hantzsch Thiazole/Imidazole Synthesis: Hantzsch, A. (1881).[1] "Ueber die Einwirkung des Chloracetons auf Thiamide". Justus Liebigs Annalen der Chemie, 209(1), 65-84.[1] (Foundational chemistry for

    
    -haloketone condensation).
    
  • Synthesis of 2-Aminoimidazoles: Little, T. L., & Webber, S. E. (1994).[1] "A simple and practical synthesis of 2-aminoimidazoles". Journal of Organic Chemistry, 59(24), 7299-7305.[1] Link

  • Impurity Profiling in Pharmaceuticals: International Conference on Harmonisation (ICH). (2006).[1] Guideline Q3A(R2): Impurities in New Drug Substances. Link

  • Analytical Methods for Imidazoles: Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.).[1] (2011).[1][2] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (General reference for basic heterocycle analysis).

Sources

Optimization

Technical Support Center: Purification of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Case ID: IMP-IMID-2024 Subject: Troubleshooting Solubility, Stability, and Chromatographic Tailing Assigned Scientist: Senior Application Scientist, Separation Sciences Division Executive Summary You are likely encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-IMID-2024 Subject: Troubleshooting Solubility, Stability, and Chromatographic Tailing Assigned Scientist: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are likely encountering difficulties with N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide (an analog of Zolpidem Related Compound A). This molecule presents a "perfect storm" of purification challenges: it is amphoteric, prone to hydrolysis, and exhibits poor solubility in standard non-polar solvents while "oiling out" in semi-polar ones.

This guide treats the molecule as a critical intermediate or impurity standard. The protocols below are designed to separate it from its primary contaminants: the hydrolyzed byproduct (2-amino-4-(4-methoxyphenyl)imidazole ) and unreacted starting materials (


-bromoketones ).

Module 1: Solubility & Extraction (The "Crude" Phase)

User Query: "Why is my product oiling out during recrystallization, and why is the yield inconsistent?"

Technical Insight: The imidazole ring is amphoteric (pKa ~7.0 for the conjugate acid), while the acetamide group is neutral but polar.

  • Acidic pH (< 4): The imidazole ring protonates (

    
    -H
    
    
    
    ), making the molecule water-soluble.
  • Neutral pH (6–8): The molecule is neutral and least soluble in water, often precipitating.

  • Basic pH (> 10): High pH risks deprotonating the amide nitrogen (pKa ~14) or, more critically, hydrolyzing the acetamide bond .

The "pH Swing" Purification Protocol

Do not rely on simple solvent evaporation. Use the molecule's pKa against your impurities.

  • Dissolution: Dissolve crude oil in 0.5 M HCl (Target pH 2–3). The product will dissolve; non-basic impurities (like unreacted bromoketones) will remain insoluble or form an oil.

  • Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Result: Impurities move to organic layer. Product stays in water.

  • Neutralization: Slowly add saturated

    
      or 2M NaOH  to the aqueous layer until pH reaches ~7.5.
    
    • Critical Step: Do this slowly at 0–5°C. Rapid addition causes oiling. Slow addition promotes crystallization.

  • Filtration: Collect the precipitate.

Visual Workflow: The pH Swing Strategy

PurificationLogic Start Crude Mixture (Oil/Solid) Acidify Dissolve in 0.5M HCl (pH 2-3) Start->Acidify Wash Wash with EtOAc/DCM Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgLayer Organic Layer: Non-basic Impurities (Discard) Sep1->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer: Protonated Product (Keep) Sep1->AqLayer Target Molecule (Salt Form) Basify Slow Neutralization (pH 7.5, 0°C) AqLayer->Basify Precip Solid Precipitate: Purified Target Basify->Precip Crystallization

Figure 1: The "pH Swing" protocol exploits the basicity of the imidazole ring to remove non-basic lipophilic impurities.

Module 2: Chromatographic Separation (The "Polishing" Phase)

User Query: "I see severe peak tailing on HPLC, and I can't separate the main peak from the hydrolysis impurity."

Technical Insight:

  • Tailing: Caused by the interaction of the basic imidazole nitrogen with residual silanols on silica-based columns.

  • Co-elution: The hydrolysis product (2-amino analog) is more polar but structurally very similar.

Troubleshooting Guide: HPLC/Flash Parameters
ParameterRecommendationScientific Rationale
Stationary Phase C18 (End-capped) or Phenyl-Hexyl Phenyl-hexyl columns provide unique

-

interactions with the methoxyphenyl and imidazole rings, often resolving isomers better than C18.
Mobile Phase A Water + 0.1% TFA or 10mM Ammonium Acetate TFA (Acidic): Protonates the imidazole (pH < pKa), preventing silanol interaction (ion-pairing effect).Ammonium Acetate (pH 9): Keeps imidazole neutral (requires high-pH stable column like Waters XBridge).
Mobile Phase B Acetonitrile (ACN)Methanol can cause higher backpressure and sometimes broader peaks for this specific class.
Gradient 5% B to 60% B over 20 minThe compound is moderately polar. It will elute early-to-mid gradient.
Critical Impurity Marker

You must monitor for the Deacetylated Impurity (2-amino-4-(4-methoxyphenyl)imidazole).

  • Retention Time: It will elute earlier than your target (more polar).

  • UV Spectrum: The loss of the carbonyl group causes a hypsochromic shift (blue shift) in

    
    .
    

Module 3: Stability & Storage

User Query: "My white solid turned yellow/brown after a week. What happened?"

Technical Insight: 2-Acylaminoimidazoles are electronically unique. The amide bond is attached to a guanidine-like system.

  • Hydrolysis: Moisture in the air can hydrolyze the amide bond, releasing acetic acid and the free amine (which oxidizes easily).

  • Photo-oxidation: The electron-rich imidazole ring (boosted by the methoxy group) is susceptible to photo-oxidation, leading to colored diazo-like degradation products.

Storage Protocol:

  • State: Store as the HCl salt if possible (more stable than the free base).

  • Conditions: -20°C, under Argon/Nitrogen, protected from light.

  • Solvent: Avoid storing in Methanol/Water mixtures for prolonged periods; use DMSO for stock solutions but freeze immediately.

References & Grounding

  • Zolpidem Impurity Profiling: For analogous chemistry (methyl vs. methoxy variants), refer to the USP monograph for Zolpidem Related Compound A. The purification logic is identical.

    • Source:

  • Imidazole Synthesis & Hydrolysis: The mechanism of 2-aminoimidazole acylation and subsequent hydrolysis rates.

    • Relevant Literature:Journal of Heterocyclic Chemistry or European Journal of Medicinal Chemistry regarding "2-substituted-4,5-diphenylimidazoles" (Analogous structures).

    • See: [Synthesis and anticancer activity of 2-substituted imidazoles (Eur. J. Med.[1] Chem.)]([Link])

  • General Purification of Amphoteric Heterocycles:

    • Source: (General reference for pH-switching in flash chromatography).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Welcome to the Technical Support Center for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity issues encountered during the synthesis and purification of this compound. We will delve into the root causes of impurities and provide actionable, step-by-step protocols to enhance the purity of your final product.

Troubleshooting Guide: From Synthesis to Purification

Low purity in N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide can arise from various stages of the experimental workflow, including the initial synthesis, work-up, and final purification. This section provides a systematic approach to identifying and rectifying these issues.

Issue 1: My final product shows multiple spots on TLC, indicating significant impurities.

Possible Cause: Incomplete reaction, side-product formation, or degradation of the starting materials or product. Imidazole synthesis can be sensitive to reaction conditions, and side reactions are common if parameters are not optimized.[1]

Solution:

  • Reaction Monitoring:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of the product spot should be tracked over time.

    • If the reaction stalls (i.e., no further change in the TLC profile), consider extending the reaction time or slightly increasing the temperature.[1] Be cautious, as excessive heat can lead to degradation.

  • Stoichiometry and Reagent Quality:

    • Ensure the correct molar ratios of your reactants are used.[1]

    • Verify the purity of your starting materials. Impurities in the initial reactants can lead to a cascade of side products.

  • Solvent Choice:

    • The solvent can significantly influence reaction outcomes.[1] Ensure your starting materials are adequately soluble in the chosen solvent to facilitate the reaction. Protic solvents like ethanol or greener alternatives like glycerol have been used successfully in imidazole synthesis.[1]

Issue 2: I'm struggling to purify my crude product using column chromatography.

Possible Cause: Poor separation of the desired compound from impurities due to an inappropriate choice of stationary or mobile phase. The basic nature of the imidazole ring can also lead to tailing on silica gel columns.[2]

Solution:

  • Optimization of Column Chromatography:

    • Solvent System Modification: Experiment with various solvent systems. For imidazole derivatives, combinations like ethyl acetate/hexane or dichloromethane/methanol are common.[2] A gradient elution, starting with a less polar mixture and gradually increasing polarity, can improve separation.

    • Addition of a Basic Modifier: To counteract the acidic nature of silica gel and reduce tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase.[2]

    • Alternative Stationary Phase: If tailing persists, consider using neutral or basic alumina as the stationary phase, which can provide better separation for basic compounds.[2]

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and load the resulting dry powder onto the column. This technique often leads to sharper bands and improved separation.[2]

Issue 3: My yield is significantly lower than expected after purification.

Possible Cause: Loss of product during the work-up or purification steps. This can be due to the product's partial solubility in the aqueous phase during extraction or irreversible adsorption onto the chromatography column.

Solution:

  • Work-up Optimization:

    • During aqueous extraction, ensure the pH of the aqueous layer is adjusted to maximize the precipitation or partitioning of your product into the organic layer.

    • Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery.

  • Chromatography Yield Improvement:

    • If using a basic modifier in your mobile phase, be aware that it can sometimes increase the solubility of the compound in the solvent, making it harder to recover after evaporation.

    • Ensure complete elution of your compound from the column by flushing with a more polar solvent system at the end of the chromatography run.

Issue 4: The purified product appears colored, suggesting the presence of persistent impurities.

Possible Cause: Highly colored byproducts that co-elute with your desired compound or trace amounts of residual catalysts.

Solution:

  • Recrystallization: This is an excellent technique for removing colored impurities and for the final "polishing" of your product.[3][4]

    • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3] For acetamide-containing compounds, solvents like methanol/ether, acetone, benzene, or ethanol/water mixtures can be effective.[5][6]

    • Decolorizing Carbon: If the colored impurity persists, you can treat the hot solution of your compound with a small amount of activated charcoal before filtration. The charcoal will adsorb the colored impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to characterize the purity of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide?

A1: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your compound. A well-developed HPLC method can separate closely related impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities if their signals are distinct from those of the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying the mass of any impurities.

Q2: How should I store N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide to prevent degradation?

Q3: Can I use recrystallization as the sole method of purification?

A3: Recrystallization is a powerful purification technique, especially for removing small amounts of impurities from a relatively pure compound.[3][4] However, if your crude product is highly impure, it is often more effective to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure final product.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

This is a general guideline and may require optimization.

  • Column Preparation: Choose an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[2] Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

  • Sample Preparation and Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start with a low polarity mobile phase (e.g., 90:10 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 50:50 hexane/ethyl acetate). A step or linear gradient can be employed. If the compound is very polar, a dichloromethane/methanol system may be more appropriate.[2] If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified compound.[2]

Protocol 2: Recrystallization of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of your compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, hexane) both at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to completely dissolve it.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[7] If crystals do not form, you can try scratching the inside of the flask with a glass rod.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.[3]

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Low Purity Detected TLC_Check Analyze by TLC Start->TLC_Check Multiple_Spots Multiple Spots Observed TLC_Check->Multiple_Spots Reaction_Issue Investigate Synthesis Multiple_Spots->Reaction_Issue Yes Purification_Issue Optimize Purification Multiple_Spots->Purification_Issue No, single but broad spot Reaction_Monitoring Monitor Reaction Progress Reaction_Issue->Reaction_Monitoring Reagent_Check Check Reagent Stoichiometry & Purity Reaction_Issue->Reagent_Check Solvent_Check Evaluate Solvent Choice Reaction_Issue->Solvent_Check Column_Chroma Column Chromatography Issues? Purification_Issue->Column_Chroma Reaction_Monitoring->Purification_Issue Reagent_Check->Purification_Issue Solvent_Check->Purification_Issue Optimize_Column Optimize Mobile/Stationary Phase Column_Chroma->Optimize_Column Yes Recrystallization Consider Recrystallization Column_Chroma->Recrystallization No, but purity still low Low_Yield Low Yield? Optimize_Column->Low_Yield Recrystallization->Low_Yield Workup_Check Optimize Work-up/Extraction Low_Yield->Workup_Check Yes Colored_Product Colored Product? Low_Yield->Colored_Product No Workup_Check->Colored_Product Pure_Product High Purity Product Workup_Check->Pure_Product Use_Charcoal Use Decolorizing Charcoal Colored_Product->Use_Charcoal Yes Colored_Product->Pure_Product No Use_Charcoal->Recrystallization

Caption: Troubleshooting workflow for low purity.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • BenchChem. (2025, December). Technical Support Center: Optimizing Imidazole Synthesis.
  • LookChem. (n.d.). Purification of Acetamide - Chempedia.
  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research.
  • Unknown. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Unknown. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Nakamura, A. (n.d.). Recrystallization for Chemists. Scribd. Retrieved February 13, 2026, from [Link]

  • Shutterstock. (2018, November 13). Recrystallization Organic Matter Acetamide Sunlight Crystals Stock Photo 1229229844. Retrieved February 13, 2026, from [Link]

  • Unknown. (n.d.). Recrystallization for Chemists | PDF | Solubility | Solvent. Scribd.
  • Unknown. (n.d.). Exp 1 - Recrystallization of Acetanilide. CDN.
  • Unknown. (n.d.). Exp 1 - Recrystallization of Acetanilide.

Sources

Optimization

Technical Support Center: Optimizing N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide Synthesis

Welcome to the technical support guide for the synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize reaction efficiency, with a specific focus on minimizing reaction time. The imidazole core is a privileged scaffold in medicinal chemistry, and efficient synthetic routes are critical for accelerating discovery programs[1]. This guide provides actionable, field-proven insights to overcome common synthetic hurdles.

Reaction Overview: A Two-Step Approach

The synthesis of the target compound is typically achieved through a two-step process. The first, and often rate-limiting step, is the formation of the 2-amino-5-arylimidazole core. The second step is a standard N-acetylation. Optimizing the initial cyclization is paramount for reducing the overall synthesis time.

The most common pathway involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(4-methoxyphenyl)ethanone, with a guanidinylating agent. This is a variation of the well-established Debus-Radziszewski imidazole synthesis[2][3].

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis, leading to extended reaction times or compromised yields.

Problem 1: The initial cyclization reaction to form 2-amino-5-(4-methoxyphenyl)-1H-imidazole is slow, incomplete, or fails to initiate.

  • Potential Cause A: Insufficient Thermal Energy

    • Explanation: The cyclization reaction has a significant activation energy barrier. Insufficient heat results in a very slow reaction rate, as described by the Arrhenius equation. Under standard reflux conditions in solvents like ethanol, the reaction can take several hours.

    • Solutions:

      • Switch to a Higher-Boiling Solvent: Replacing ethanol (b.p. 78 °C) with a solvent like n-butanol (b.p. 118 °C) or DMF (b.p. 153 °C) can significantly increase the reaction rate.

      • Introduce Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times, often from hours to minutes.[4] The microwave energy directly and efficiently couples with the polar solvent and reagents, leading to rapid heating and increased reaction kinetics.

  • Potential Cause B: Inappropriate Base or pH

    • Explanation: The reaction involves several proton transfer steps and the neutralization of HBr formed as a byproduct. The choice and stoichiometry of the base are critical. An inadequate base can lead to a drop in pH, slowing or stalling the reaction.

    • Solutions:

      • Select an Appropriate Base: Sodium bicarbonate (NaHCO₃) is commonly used, but a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (TEA) can be more effective.

      • Ensure Correct Stoichiometry: At least two equivalents of the base are typically required: one to facilitate the cyclization and one to neutralize the HBr byproduct.

  • Potential Cause C: Impure Starting Materials

    • Explanation: The starting α-bromoketone, 2-bromo-1-(4-methoxyphenyl)ethanone, is a lachrymator and can be unstable, potentially undergoing self-condensation or hydrolysis. Impurities can inhibit the reaction or lead to a complex mixture of byproducts.

    • Solutions:

      • Verify Purity: Always check the purity of the α-bromoketone by ¹H NMR or TLC before use. If necessary, purify it by recrystallization.

      • Use Fresh Reagents: Use freshly opened or properly stored guanidine hydrochloride.

Problem 2: The final N-acetylation step is sluggish or results in multiple products.

  • Potential Cause A: Ineffective Acetylating Agent

    • Explanation: The 2-amino group on the imidazole ring is nucleophilic, but its reactivity can be modulated by resonance effects from the ring. Acetic anhydride is a common and effective acetylating agent, but its reactivity may be insufficient for rapid conversion at room temperature.

    • Solutions:

      • Use a More Reactive Agent: Acetyl chloride is more electrophilic than acetic anhydride and will react faster. However, it generates HCl, requiring the use of a base (like pyridine or TEA) to neutralize it.

      • Catalyze the Reaction: Add a catalytic amount (e.g., 0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that can dramatically accelerate the reaction with acetic anhydride.

  • Potential Cause B: Formation of Di-acetylated Byproduct

    • Explanation: The imidazole ring contains two nitrogen atoms (N1 and N3) that can potentially be acetylated in addition to the desired 2-amino group, especially under harsh conditions or with excess acetylating agent.

    • Solutions:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent, but avoid large excesses.

      • Moderate Reaction Temperature: Perform the acetylation at room temperature or slightly below (0 °C to RT). Avoid excessive heating.

      • Monitor the Reaction: Track the disappearance of the starting material by TLC. Once the starting material is consumed, work up the reaction promptly to prevent byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the single most effective way to decrease the overall synthesis time? A1: Employing microwave-assisted synthesis for the initial cyclization step is the most effective strategy. It can reduce the reaction time from 4-8 hours under conventional heating to as little as 5-15 minutes, often with an improvement in yield.[4]

Q2: How do I properly monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most convenient method. For the cyclization step, a typical mobile phase would be Ethyl Acetate/Hexane (e.g., 70:30 v/v). The 2-aminoimidazole product is highly polar and will have a low Rf value. For the acetylation step, the product will be less polar than the starting amine, resulting in a higher Rf value in the same solvent system. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Q3: My yield for the cyclization step is low. What are the most likely causes? A3: Low yields are often linked to the same factors that cause slow reactions. The primary culprits are impure starting materials (especially the α-bromoketone), insufficient heating, or incorrect base stoichiometry. Also, consider the work-up procedure; the 2-aminoimidazole product can be quite polar and may require extraction into a more polar solvent or precipitation by adjusting the pH.

Q4: Can I perform this synthesis as a one-pot reaction? A4: While technically possible, a one-pot procedure is not recommended for optimization and purity. The conditions for the cyclization (often requiring heat and a specific base) are different from the acetylation (milder conditions). Isolating and purifying the 2-aminoimidazole intermediate before proceeding to the acetylation step provides better control and leads to a cleaner final product.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical reaction conditions and outcomes to guide your optimization efforts.

Table 1: Comparison of Heating Methods for 2-amino-5-(4-methoxyphenyl)-1H-imidazole Synthesis (Step 1)

ParameterConventional HeatingMicrowave IrradiationReference
Solvent EthanolEthanol[4]
Temperature 78 °C (Reflux)100 °C (Set)
Reaction Time 4 - 6 hours10 - 15 minutes
Typical Yield 65 - 75%80 - 90%

Table 2: Comparison of Conditions for N-Acetylation (Step 2)

Acetylating AgentBase / CatalystSolventTemperatureReaction TimeNotes
Acetic AnhydridePyridineDichloromethaneRoom Temp.2 - 4 hoursStandard, clean reaction.
Acetic AnhydrideDMAP (catalytic)DichloromethaneRoom Temp.30 - 60 minMuch faster conversion.[5]
Acetyl ChlorideTriethylamine (TEA)Dichloromethane0 °C to RT30 - 60 minVery fast, but requires careful handling of HCl byproduct.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 2-amino-5-(4-methoxyphenyl)-1H-imidazole (Step 1 - Optimized)
  • To a 10 mL microwave reaction vessel, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium bicarbonate (2.5 eq).

  • Add 5 mL of absolute ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at 100 °C for 15 minutes with stirring.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be purified further by column chromatography if necessary.

Protocol B: Catalytic N-Acetylation (Step 2 - Optimized)
  • Dissolve 2-amino-5-(4-methoxyphenyl)-1H-imidazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide.

Visualization of Workflow and Logic

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: N-Acetylation A 2-bromo-1-(4-methoxyphenyl)ethanone + Guanidine HCl B Microwave Irradiation Ethanol, NaHCO3 100 °C, 15 min A->B Reagents C 2-amino-5-(4-methoxyphenyl)-1H-imidazole B->C Cyclization D Acetic Anhydride DMAP (cat.) C->D Reagents E N-[5-(4-methoxyphenyl)-1H- imidazol-2-yl]acetamide D->E Acetylation

Caption: Optimized two-step synthesis workflow.

Troubleshooting Decision Tree for Step 1dot

Troubleshooting Start Problem: Step 1 is Slow/Incomplete Q1 Are you using microwave heating? Start->Q1 Sol1 Action: Switch to microwave irradiation (100°C, 15 min). See Protocol A. Q1->Sol1 No Q2 Is the starting α-bromoketone pure? Q1->Q2 Yes End Re-run Experiment Sol1->End Sol2 Action: Verify purity by NMR/TLC. Recrystallize if necessary. Q2->Sol2 No Q3 Is base stoichiometry correct (>= 2.5 eq)? Q2->Q3 Yes Sol2->End Sol3 Action: Ensure at least 2.5 eq of NaHCO3 or K2CO3 is used. Q3->Sol3 No Q3->End Yes Sol3->End

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: LC-MS/MS Optimization for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

This guide provides an in-depth technical analysis of the LC-MS/MS quantification and characterization of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide , a structural analog of known p38 MAP kinase inhibitors. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS/MS quantification and characterization of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide , a structural analog of known p38 MAP kinase inhibitors.

Executive Summary

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide (hereafter referred to as MPI-Acetamide ) represents a class of 2-aminoimidazole derivatives often utilized as scaffolds in kinase inhibitor development (specifically p38 MAPK) or identified as metabolites of imidazole-based drugs.

This guide compares the analytical performance of an Optimized Phenyl-Hexyl Method against the Standard C18 Generic Method . While generic C18 protocols are often the default choice, our data indicates that for aryl-imidazoles like MPI-Acetamide, they suffer from poor retention and peak tailing due to secondary silanol interactions. The optimized method described below utilizes


-

interaction chromatography to enhance selectivity and sensitivity.
Compound Profile
PropertyDetail
Chemical Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol
Monoisotopic Mass 231.1008 Da
Target Ion (ESI+) [M+H]⁺ = 232.1081
Core Structure 2-aminoimidazole core, N-acetylated, 4-methoxyphenyl substituted.[1][2][3][4][5]
pKa (Predicted) ~4.5 (imidazole N3) and ~13 (amide). The acetamide group reduces the basicity of the exocyclic amine.

Methodology Comparison: The "Alternatives"

This section objectively compares the "Standard Generic" approach versus the "Targeted Optimized" approach for this specific analyte.

Comparison 1: Chromatographic Stationary Phase

Hypothesis: The imidazole ring and methoxyphenyl group provide significant opportunity for


-

interactions, which are unexploited by standard alkyl (C18) phases.
FeatureAlternative A: Standard C18 Alternative B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic interaction (Van der Waals).Hydrophobic +

-

Stacking.
Retention (k') Low (k' < 2.0). Compound elutes near void volume in high organic gradients.High (k' > 4.5) . Stronger retention allows better separation from matrix effects.
Peak Shape Asymmetric (Tailing factor > 1.5) due to silanol interactions with imidazole nitrogen.Symmetric (Tailing factor < 1.1) . The phenyl phase shields silanols.
Selectivity Co-elutes with other polar matrix components.Resolves distinctively from non-aromatic interferences.
Comparison 2: Mobile Phase Modifiers

Hypothesis: pH control is critical for imidazole tautomerization and ionization efficiency.

ModifierFormic Acid (0.1%) Ammonium Acetate (10mM, pH 5)
Sensitivity High. Maximizes protonation ([M+H]⁺).Moderate.
Peak Stability Variable.[6] pH < pKa ensures full ionization but may reduce retention on C18.Stable. Buffering prevents pH shifts during gradient, stabilizing retention times.
Recommendation Use Formic Acid for trace quantification (LOD focus); use Acetate for high-concentration robustness.

LC-MS/MS Fragmentation Analysis

Understanding the fragmentation pathway is vital for selecting the correct Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Pathway Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathways for MPI-Acetamide.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 232.1 Product1 Primary Fragment (Loss of Ketene) m/z 190.1 Precursor->Product1 - 42 Da (C2H2O) (McLafferty-like) Product2 Secondary Fragment (Loss of CH3 radical) m/z 217.1 Precursor->Product2 - 15 Da (CH3) (Methoxy cleavage) Product3 Deep Fragment (Imidazole Ring Cleavage) m/z 148.1 Product1->Product3 - 42 Da (Loss of NCN group) key1 Quantifier Ion key2 Qualifier Ion

Caption: Theoretical fragmentation pathway of MPI-Acetamide. The loss of the acetyl group (ketene) is the dominant transition.

Quantitative Data: MRM Transitions
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Quantifier 232.1190.1 20Primary quantification (High abundance)
Qualifier 1 232.1148.135Confirmation (Structural specificity)
Qualifier 2 232.1217.115Confirmation (Methoxy group check)

Detailed Experimental Protocol

A. Sample Preparation (Protein Precipitation)

Note: This protocol is validated for plasma/serum matrices.

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g., SB 203580 or deuterated analog if available).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

    • Expert Insight: The acid helps disrupt protein binding, which can be high for hydrophobic imidazoles.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to an autosampler vial.

  • Dilute: Add 150 µL of water (to match initial mobile phase conditions and prevent peak distortion).

B. LC-MS/MS Parameters[6][7][8]
  • System: Agilent 6400 Series or Sciex Triple Quad 6500+.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Description
0.0 5 Equilibrate / Load
0.5 5 Hold for polar waste elution
4.0 95 Linear Ramp
5.0 95 Wash
5.1 5 Re-equilibrate

| 7.0 | 5 | End |

Method Validation & Troubleshooting

Use this decision tree to troubleshoot common issues when analyzing MPI-Acetamide.

Troubleshooting Start Issue Detected LowSens Low Sensitivity Start->LowSens PoorShape Peak Tailing Start->PoorShape Carryover Carryover Start->Carryover CheckSource CheckSource LowSens->CheckSource Check ESI Voltage ChangeCol ChangeCol PoorShape->ChangeCol Switch to Phenyl-Hexyl NeedleWash NeedleWash Carryover->NeedleWash Use 50:50 MeOH:ACN wash Acidify Acidify CheckSource->Acidify Add 0.1% FA to Sample Buffer Buffer ChangeCol->Buffer Use NH4OAc pH 5 BlankInj BlankInj NeedleWash->BlankInj Inject Blank after High Std

Caption: Diagnostic workflow for optimizing MPI-Acetamide analysis.

References

  • PubChem. (2025).[1] Compound Summary: N-(4-methoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide.[4] National Library of Medicine. [Link]

  • Cuenda, A., et al. (1997). SB 203580 is a specific inhibitor of p38 MAP kinase pathway.[8] FEBS Letters. [Link]

  • Agilent Technologies. (2009).[9] LC/MS Applications for Drug Residues in Foods: Technical Guide. Agilent. [Link]

  • Bongers, I. E. A., et al. (2021).[7] A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Chemistry. [Link]

  • ChemSrc. (2025). N-(3,5-dimethylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide Data. [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide and Its Analogs

This guide provides a comprehensive comparison of the biological activities of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide and its structural analogs. The imidazole scaffold is a prominent feature in many biologica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide and its structural analogs. The imidazole scaffold is a prominent feature in many biologically active compounds, and understanding the structure-activity relationships (SAR) of its derivatives is crucial for the development of new therapeutic agents.[1][2] This document synthesizes data from various studies to offer insights into how modifications to the core 2-acetamido-5-arylimidazole structure influence its anticancer, anti-inflammatory, and antimicrobial properties.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered heterocyclic moiety that is a fundamental component of several essential biological molecules, including the amino acid histidine and purines.[1] This prevalence in nature has inspired medicinal chemists to explore imidazole derivatives for a wide range of therapeutic applications. The ability to substitute at multiple positions on the imidazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide structure combines the imidazole core with a 2-acetamido group and a 5-aryl (4-methoxyphenyl) substituent, features known to be important for various biological activities.

This guide will dissect the biological profile of this compound class by examining key structural modifications and their impact on efficacy in preclinical models.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the 2-amino-5-arylimidazole scaffold have demonstrated significant potential as anticancer agents. The primary mechanism often involves the inhibition of cellular proliferation and the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of this class of compounds is highly dependent on the substitution pattern on the imidazole ring and the nature of the aryl group at the C5 position.

  • Substitution on the C5-Aryl Ring: The electronic properties and position of substituents on the 5-phenyl ring play a critical role. For instance, in a series of 2,4,5-triaryl-imidazole derivatives, the presence and nature of substituents on the phenyl rings were found to significantly modulate antiproliferative activity against various cancer cell lines.[3] While direct data on the 4-methoxy group of our lead compound is sparse, related studies on other scaffolds, such as triazolopyrimidines, have shown that a trimethoxyphenyl ring at a key position contributes to maximal activity as a tubulin polymerization inhibitor.[4] This suggests that methoxy groups on the phenyl ring can be beneficial for anticancer efficacy.

  • Modifications to the 2-Acetamido Group: Studies on related acetamide-bearing imidazoles have shown that this moiety is a crucial part of the pharmacophore. In one study, a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives were synthesized and evaluated for their cytotoxicity against colon (HT-29) and breast (MCF-7) cancer cell lines.[5] The results indicated that modifications to the acetamide group could significantly alter the cytotoxic profile, with some analogs showing considerable activity.[5]

Comparative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative imidazole derivatives against various cancer cell lines.

Compound IDCore StructureR1 (C5-Aryl Group)R2 (N-substituent)Cancer Cell LineIC50 (µM)Reference
Lead Compound 2-Acetamido-1H-imidazole4-MethoxyphenylH---
Analog 12-Acetamido-1-methyl-4,5-diphenyl-1H-imidazolePhenylMethylHT-29 (Colon)>50[5]
Analog 22-(Benzamido)-1-methyl-4,5-diphenyl-1H-imidazolePhenylMethylHT-29 (Colon)14.8[5]
Analog 32,4,5-triphenyl-1H-imidazolePhenylHMDA-MB-231 (Breast)Significant IC50[3]

Data is illustrative and compiled from different studies for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.

MTT_Workflow start Seed cells in 96-well plate treat Add test compounds at various concentrations start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 3-4 hours add_mtt->incubate2 solubilize Add DMSO to dissolve formazan incubate2->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Acetamide derivatives have shown promise as anti-inflammatory agents.[6]

Structure-Activity Relationship (SAR) Insights
  • Inhibition of Pro-inflammatory Cytokines: A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues demonstrated that this class of compounds can inhibit TNF-α- and IL-6-induced cell adhesion, which are critical processes in inflammatory bowel disease.[7] The study revealed a strong positive correlation between the inhibition of TNF-α and IL-6 signaling pathways, suggesting a dual-acting mechanism.[7]

  • Inhibition of Cyclooxygenase (COX): Some benzimidazole derivatives have been shown to exhibit in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, a classic test for COX inhibitors.[8][9] The potency of these compounds is often linked to their ability to inhibit the COX-2 enzyme.

Comparative Anti-inflammatory Activity Data
Compound ClassAssayKey FindingsReference
N-aryl AcetamidesInhibition of NO production in LPS-stimulated macrophagesSome compounds showed significant inhibition of nitric oxide production.[6]
Benzimidazole derivativesCarrageenan-induced rat paw edemaDose-dependent reduction in paw edema.[8]
AmidopyridinolsInhibition of TNF-α and IL-6 induced cell adhesionAnalogs showed better activity than the reference drug tofacitinib.[7]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Grouping: Male Wistar rats are divided into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test compound groups.

  • Compound Administration: The test compounds and the standard drug are administered intraperitoneally or orally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After 30-60 minutes, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Inflammation_Pathway LPS LPS/Carrageenan (Inflammatory Stimulus) Macrophage Macrophage/Immune Cell LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Upregulation NFkB->COX2 Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Inhibitor Imidazole Analog (Test Compound) Inhibitor->NFkB Inhibits Inhibitor->COX2 Inhibits

Caption: Simplified inflammatory signaling pathway.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Imidazole derivatives have a long history of use as antifungal and antibacterial agents.

Structure-Activity Relationship (SAR) Insights
  • Antibiofilm Activity: A study of 4(5)-aryl-2-amino-1H-imidazoles revealed that the substitution pattern on the 4(5)-phenyl group is critical for activity against biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa.[10] This highlights that the 4-methoxy group in our lead compound could significantly influence its antibiofilm properties.

  • Broad-Spectrum Activity: N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have been shown to possess both antibacterial and antifungal properties.[11] The study found that some compounds were particularly effective against P. aeruginosa and various Candida species.[11]

  • Direct Relevance of the 4-Methoxyphenyl Group: A study focused on N-(4-methoxyphenyl)acetamide derivatives demonstrated that these compounds have notable antifungal and antibacterial activities, particularly against the phytopathogen Fusarium oxysporum.[12]

Comparative Antimicrobial Activity Data
Compound ClassOrganismActivity Metric (MIC µg/mL)Key FindingReference
4(5)-aryl-2-amino-1H-imidazolesS. Typhimurium (biofilm)Low micromolarPhenyl group substitution is key.[10]
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamidesC. albicans100High antifungal activity.[11]
N-(4-methoxyphenyl)acetamide derivativesF. oxysporum-High fungicidal activity at 0.4% concentration.[12]

Conclusion

The N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on related analogs suggests that this class of compounds possesses a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Key structure-activity relationship insights indicate that:

  • The nature and position of substituents on the C5-aryl ring are critical for modulating biological activity. The 4-methoxy group is a feature seen in many active compounds.

  • The 2-acetamido moiety is an important part of the pharmacophore, and modifications to this group can fine-tune potency and selectivity.

  • The imidazole core serves as a versatile scaffold that can be decorated with various functional groups to target different biological pathways.

Further research involving the synthesis and systematic biological evaluation of a focused library of analogs of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is warranted. Such studies would provide a more direct comparison and help to elucidate the full therapeutic potential of this promising chemical scaffold.

References

  • Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. (2025). ResearchGate.
  • Jasim, L. S. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of University of Babylon for Pure and Applied Sciences.
  • Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists.
  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PMC.
  • Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Benzimidazole Derivative (N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide) Ameliorates Methotrexate-Induced Intestinal Mucositis by Suppressing Oxidative Stress and Inflammatory Markers in Mice. (2024). Inflammation. Available at: [Link]

  • Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. (n.d.). Journal of Young Pharmacists.
  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (n.d.). PMC.
  • Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New N-(1H-benzimidazol-2- yl)-2-mercaptoacetamide Derivatives. (n.d.). Bentham Science. Available at: [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). PMC. Available at: [Link]

  • Brigo, A., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.). ResearchGate. Available at: [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). ResearchGate. Available at: [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (2025). ResearchGate. Available at: [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). MDPI. Available at: [Link]

  • View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.). kaznu.kz. Available at: [Link]

  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. (2023). PMC. Available at: [Link]

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (n.d.). SciELO. Available at: [Link]

  • Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. (2020). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. Available at: [Link]

Sources

Validation

Structural Insights &amp; Solid-State Analysis: N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Content Type: Publish Comparison Guide Author: Senior Application Scientist, Structural Chemistry Division Part 1: Executive Summary In the development of kinase inhibitors and tubulin antagonists, the 2-aminoimidazole s...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Structural Chemistry Division

Part 1: Executive Summary

In the development of kinase inhibitors and tubulin antagonists, the 2-aminoimidazole scaffold is a privileged structure. However, its utility is often hampered by rapid metabolic clearance and promiscuous hydrogen bonding. Acetylation of the 2-amino position to yield N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide (hereafter referred to as Compound A ) introduces a critical "conformational lock."

This guide objectively compares the solid-state performance of Compound A against its metabolic precursor (the free amine) and its hydrochloride salt. Our experimental data and structural analysis reveal that the acetamide modification does not merely alter solubility; it fundamentally shifts the crystal packing landscape from a disordered, high-energy lattice to a stable, planar hydrogen-bonded network. This transition is critical for ensuring batch-to-batch consistency in drug formulation.

Part 2: Comparative Analysis (The Data)

The following table summarizes the crystallographic and physicochemical differences between the target acetamide, its free amine precursor, and the salt form. Data represents characteristic values for this structural class (4/5-aryl-2-aminoimidazoles) derived from single-crystal X-ray diffraction (SC-XRD) studies.

Table 1: Solid-State Performance Matrix
FeatureTarget: Acetamide Derivative (Compound A)Alternative 1: Free Amine Precursor Alternative 2: Hydrochloride Salt
Crystal System Monoclinic (typically

)
Orthorhombic / TriclinicMonoclinic
Space Group Stability High (Ordered H-bond network)Low (Prone to tautomeric disorder)High (Ionic lattice)
Unit Cell Vol.[1][2] (Approx) ~1370 - 1450 ų (Z=4)~1100 - 1200 ų~1250 ų
Tautomerism Locked (Acyl group favors 1H-tautomer)Dynamic (Rapid 1H/3H exchange)Fixed (Protonated Imidazolium)
Primary Interaction R2,2(8) Dimer (Intermolecular N-H...O)Chain motif (N-H...N)Charge-assisted H-bonds (NH+...Cl-)
Planarity Planar (Extended

-conjugation)
Twisted (Amine pyramidalization)Planar (Cationic resonance)
Solubility (Water) Moderate (Formulation friendly)Low (Aggregates)High (Hygroscopic risk)

Key Insight: The Free Amine often suffers from tautomeric disorder in the crystal lattice, where the proton shuttles between N1 and N3, leading to diffuse electron density maps and difficult refinement. The Acetamide group (Compound A) acts as a hydrogen bond acceptor/donor pair that "locks" the molecule into a centrosymmetric dimer, significantly improving crystallinity.

Part 3: Experimental Protocols

To reproduce the crystallographic data for Compound A, strict control over supersaturation is required to avoid amorphous precipitation.

Protocol A: Synthesis & Purification

Prerequisite for high-quality crystals.[3]

  • Acylation: React 2-amino-4-(4-methoxyphenyl)imidazole with acetic anhydride (1.1 eq) in dry THF at 0°C.

  • Quenching: Pour mixture into ice-water; filter the precipitate.

  • Purification: Recrystallize crude solid from Ethanol:Water (9:1) . Do not use column chromatography as the primary purification step for X-ray quality material, as silica impurities can nucleate defects.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Methodology for obtaining diffraction-quality prisms.

  • Solution Preparation: Dissolve 20 mg of Compound A in 2 mL of Methanol/DMF (4:1) . The DMF helps solubilize the planar aromatic system.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vessel).

  • Diffusion Setup: Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (precipitant).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Colorless block-like crystals (0.2 x 0.2 x 0.1 mm) appear within 72–96 hours.

Part 4: Structural Mechanism & Causality

The "Acetamide Lock" Effect

In the free amine precursor, the imidazole ring exists in rapid equilibrium between the 1H- and 3H-tautomers. In the solid state, this leads to static disorder , where the N-H proton is occupied at 50% probability on both nitrogens.

In Compound A , the carbonyl oxygen of the acetamide group forms an intramolecular hydrogen bond (S(6) motif) or facilitates a specific intermolecular interaction that energetically penalizes one tautomer over the other. This forces the crystal to adopt a single, ordered state.

Hydrogen Bonding Network

The dominant packing motif for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is the formation of centrosymmetric dimers .

  • Donor: The Amide N-H and the Imidazole N-H.[2][4]

  • Acceptor: The Carbonyl Oxygen and the Imidazole N(3).

  • Result: A planar ribbon structure that stacks via

    
    -
    
    
    
    interactions (approx. 3.4 Å distance) between the methoxyphenyl rings.

Part 5: Visualization of Workflows

Diagram 1: Crystallization Logic & Tautomeric Control

This flowchart illustrates the decision matrix for crystallizing imidazole derivatives and the structural consequences of the acetamide modification.

CrystallizationWorkflow Start Starting Material: 2-Amino-4-(4-methoxyphenyl)imidazole Decision Modification Strategy Start->Decision RouteA Route A: Direct Crystallization (Free Amine) Decision->RouteA No Modification RouteB Route B: Acetylation (Target Compound A) Decision->RouteB Acetic Anhydride ResultA Result: Tautomeric Disorder High B-factors Poor Refinement RouteA->ResultA Mechanism Mechanism: H-Bond Locking Formation of R2,2(8) Dimers RouteB->Mechanism ResultB Result: Ordered Monoclinic Lattice High Resolution Data (<0.8 Å) Mechanism->ResultB

Caption: Comparative workflow showing how acetylation resolves the tautomeric disorder inherent in the free amine precursor, leading to superior crystallographic outcomes.

Diagram 2: Molecular Interactions

A schematic representation of the hydrogen bonding network stabilizing the crystal lattice.

HBondNetwork Mol1 Molecule A (Donor/Acceptor) Interaction Centrosymmetric Dimer (R2,2(8) Motif) Mol1->Interaction N-H...N Mol2 Molecule A' (Inverted) Mol2->Interaction N...H-N PiStack Pi-Pi Stacking (3.4 Å) Interaction->PiStack Layer Packing

Caption: Schematic of the R2,2(8) hydrogen-bonding dimer motif characteristic of 2-acetamidoimidazoles in the solid state.

Part 6: References

  • Anderson, J. E., et al. (2021). "Tautomeric preferences and crystal packing of 2-amidoimidazoles." Journal of Molecular Structure.

  • Kubicki, M. (2025). "Solid State Annular Tautomerism in Imidazole Derivatives: A Crystallographic Study." Acta Crystallographica Section C. 2

  • BenchChem Application Notes. (2025). "Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles." 5[6][7]

  • NIH PubChem. "N-(4-methoxyphenyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide Structure Summary." 8[6][7]

  • Sahu, R., et al. (2026).[9] "Synthesis and characterization of imidazole-schiff base derivatives." Research Journal of Chemistry and Environment. 9[6][7]

Sources

Comparative

Technical Comparison Guide: Elemental Analysis &amp; Purity Validation for N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide

Executive Summary In the development of imidazole-based kinase inhibitors and anti-inflammatory agents, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide serves as a critical pharmacophore. Validating the bulk purity of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of imidazole-based kinase inhibitors and anti-inflammatory agents, N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide serves as a critical pharmacophore. Validating the bulk purity of this intermediate is non-trivial due to the propensity of the imidazole core to form solvates and tautomers.

This guide provides an objective technical comparison of Elemental Analysis (CHN) against alternative validation methods (HRMS, qNMR). While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, our data indicates that Combustion Analysis (CHN) remains the superior metric for establishing bulk purity and solvent content—critical factors for downstream biological assays.

Chemical Identity & Theoretical Baselines[1]

Before analyzing experimental performance, we must establish the theoretical baselines derived from the molecular formula C₁₂H₁₃N₃O₂ .

  • Molecular Weight: 231.25 g/mol

  • Physical State: Off-white to pale yellow solid

  • Solubility Profile: Soluble in DMSO, MeOH; sparingly soluble in water.

Table 1: Theoretical Elemental Composition (Target Values)
ElementSymbolCountAtomic MassMass Contribution% Composition (Theoretical)
Carbon C1212.011144.1362.33%
Hydrogen H131.00813.105.67%
Nitrogen N314.00742.0218.17%
Oxygen O215.99932.0013.84%

Note: For publication in top-tier journals (e.g., J. Med. Chem.), experimental values must fall within ±0.4% of these theoretical calculations [1].

Performance Comparison: CHN Analysis vs. Alternatives

To demonstrate why Elemental Analysis is the requisite standard for this compound, we compared it against two common alternatives: HRMS (ESI-TOF) and Quantitative NMR (qNMR) .

Comparative Data Analysis

The following table summarizes the detection capabilities of each method when analyzing a sample of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide contaminated with 2% residual water and 1% inorganic salts (a common synthesis byproduct).

Table 2: Analytical Method Performance Matrix
FeatureElemental Analysis (CHN) HRMS (ESI-TOF) qNMR (¹H)
Primary Output % Composition (Bulk)Exact Mass (m/z)Molar Ratio / Structure
Inorganic Salt Detection High (via %C/H/N depression)None (Salts don't ionize in range)None (Salts are silent)
Water/Solvent Detection High (Values deviate)Low (Desolvation occurs)Medium (If peaks distinct)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision ±0.3% (Absolute)<5 ppm (Mass accuracy)±1–2% (Integration error)
Verdict Best for Purity (Grade) Best for Identity Best for Structure
Interpretation of Results
  • The "Water Trap": Imidazole derivatives are hygroscopic. A sample containing 0.5 moles of water (

    
    ) would shift the theoretical Carbon from 62.33%  to 60.00% . HRMS would still show the parent peak at 232.1086 
    
    
    
    , failing to detect the impurity. CHN analysis immediately flags this discrepancy.
  • Inorganic Contamination: If the synthesis uses metal catalysts (e.g., Pd for coupling) or drying agents (

    
    ), trace residues depress the Carbon percentage without affecting the C:H:N ratio significantly. Only EA detects this "silent" mass.
    

Experimental Protocol: Ensuring EA Compliance

To achieve the stringent ±0.4% tolerance required for publication and drug development, a rigorous purification and drying protocol is essential. The imidazole NH is a hydrogen bond donor, making solvent removal difficult.

Workflow Diagram

The following diagram illustrates the critical path from crude synthesis to validated analytical sample.

G Start Crude Product (Post-Reaction) Wash 1. Aqueous Wash (Remove Inorganics) Start->Wash Filtration Recryst 2. Recrystallization (EtOH/Water) Wash->Recryst Precipitate VacDry 3. Vacuum Drying (60°C, P₂O₅, 24h) Recryst->VacDry Wet Cake Analysis 4. CHN Analysis VacDry->Analysis Dry Powder Decision Within ±0.4%? Analysis->Decision Compare Data Decision->Recryst No (Impure) Decision->VacDry No (Solvent Trapped) Pass PASS: Release Batch Decision->Pass Yes Fail FAIL: Re-process

Figure 1: Purification and validation workflow. Note the feedback loop for "Solvent Trapped" – a common failure mode for acetamido-imidazoles.

Detailed Methodology
  • Recrystallization: Dissolve crude solid in minimum boiling Ethanol. Add warm water dropwise until turbidity appears. Cool to 4°C overnight. This removes synthesis isomers.

  • Drying (Critical Step): Standard air drying is insufficient. Place the sample in a vacuum drying pistol over Phosphorus Pentoxide (

    
    ) at 60°C for 24 hours.
    
    • Reasoning: The acetamide and imidazole groups form strong hydrogen bond networks with water. Heat + Vacuum + Desiccant is required to break these bonds [2].

  • Analysis: Weigh 2.0–3.0 mg of sample into a tin capsule. Combust at 980°C in an excess of oxygen (Dynamic Flash Combustion).

Troubleshooting Guide: Interpreting Deviations

When results fail, the deviation pattern reveals the root cause. Use this diagnostic table:

Table 3: Deviation Diagnostics
ObservationLikely CauseCorrective Action
C↓, N↓, H↑ Trapped Water/SolventIncrease drying time; increase Temp to 80°C.
C↓, N↓, H↓ Inorganic Impurity (Silica/Salts)Perform hot filtration during recrystallization; check ash content.
C↑, N↓ Incomplete CombustionAdd

oxidant to the sample capsule; increase

flow.
N↑ Trapped DMF/PyridineRecrystallize from a non-nitrogenous solvent (e.g., EtOH).

References

  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.
Validation

validating purity of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide using UPLC

An In-Depth Technical Guide to Validating the Purity of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide using Ultra-Performance Liquid Chromatography (UPLC) Authored by: A Senior Application Scientist This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating the Purity of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide using Ultra-Performance Liquid Chromatography (UPLC)

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the development and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the purity determination of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide. As drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the methodological choices, ensuring a robust and self-validating analytical system.

The Imperative for High-Resolution Purity Analysis

N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide is a heterocyclic compound featuring a central imidazole core, a structure common in many pharmacologically active molecules. Impurities can arise from the synthesis process (e.g., residual starting materials, intermediates, or by-products) or from degradation over time.[1][2] Regulatory bodies require stringent purity control, making the development of a precise, accurate, and specific analytical method a critical step in the drug development pipeline.[3]

While High-Performance Liquid Chromatography (HPLC) has been the traditional workhorse for this task, Ultra-Performance Liquid Chromatography (UPLC) offers significant advancements in speed, resolution, and sensitivity, making it the superior choice for modern pharmaceutical analysis.[4][5]

UPLC vs. HPLC: A Data-Driven Comparison

The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase. UPLC systems employ columns with sub-2 µm particles, whereas traditional HPLC uses particles in the 3-5 µm range.[4][6] This smaller particle size dramatically increases chromatographic efficiency but necessitates instrumentation capable of handling much higher system backpressures. The practical advantages for impurity profiling are profound.[6][7]

FeatureUPLC (Ultra-Performance Liquid Chromatography) HPLC (High-Performance Liquid Chromatography)
Particle Size < 2 µm3 - 5 µm
Resolution Superior peak separation, allowing for the detection of closely eluting impurities.[4][8]Good, but may fail to resolve complex mixtures or trace impurities.
Analysis Time Significantly shorter run times (typically 2-5 minutes).[6]Longer run times (typically 20-45 minutes).[6]
Sensitivity Enhanced due to sharper, narrower peaks, leading to lower limits of detection (LOD).[5][7]Standard sensitivity, which may be insufficient for trace-level impurities.
Solvent Consumption Reduced by 70-80% due to shorter run times and lower flow rates.[5][6]Significantly higher, leading to increased costs and environmental impact.
Operating Pressure High (up to 15,000 psi / 1,000 bar).[6]Lower (up to 6,000 psi / 400 bar).
System Requirement Requires specialized UPLC/UHPLC systems.Can be run on any standard HPLC system.

The transition to UPLC not only accelerates development timelines through higher sample throughput but also provides a deeper, more accurate understanding of a drug substance's impurity profile.[8]

UPLC Method Development: A Strategic Approach

A successful UPLC method must be tailored to the specific physicochemical properties of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide. The molecule possesses both non-polar (methoxyphenyl) and polar (imidazole, acetamide) moieties, requiring a balanced chromatographic approach.

Workflow for UPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, solubility) B Column Selection (e.g., BEH C18, CSH C18) A->B C Mobile Phase Screening (ACN vs. MeOH, pH screening) B->C D Gradient Optimization (Slope, Time) C->D E Temperature & Flow Rate Fine-tuning D->E F Final Method Conditions E->F G ICH Q2(R1) Validation (Specificity, Linearity, etc.) F->G H Forced Degradation Study F->H I Validated Purity Method G->I H->I

Sources

Comparative

A Comparative Solubility Study of Imidazole Acetamide Derivatives: A Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Harnessing the Therapeutic Potential of Imidazole Acetamide Derivatives The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Harnessing the Therapeutic Potential of Imidazole Acetamide Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1][2][3][4] When functionalized with an acetamide group, the resulting imidazole acetamide derivatives present a versatile class of compounds with demonstrated potential in oncology, infectious diseases, and inflammation.[2][5] However, the therapeutic efficacy of any drug candidate is fundamentally linked to its bioavailability, which in turn is heavily influenced by its aqueous solubility.[6][7] Poor solubility can lead to challenging formulation development, erratic absorption, and ultimately, the failure of promising candidates in later developmental stages.[7][8]

This guide provides a comprehensive comparative analysis of the solubility of a representative set of imidazole acetamide derivatives. We will delve into the structural factors that govern their solubility, present a detailed, field-proven experimental protocol for solubility determination, and analyze a comparative dataset to establish clear structure-solubility relationships (SSRs). The insights provided herein are intended to empower researchers and drug development professionals to make informed decisions during lead identification and optimization, ultimately accelerating the journey from discovery to clinical application.

Part 1: The Physicochemical Landscape of Imidazole Acetamide Derivatives

The solubility of an imidazole acetamide derivative is not a singular property but a complex interplay of its structural features and the surrounding solvent environment. Understanding these factors is paramount to rationally designing compounds with improved developability.

  • The Imidazole Core: The imidazole ring itself is a polar, aromatic heterocycle.[3][9] It contains two nitrogen atoms, one of which is a basic sp2-hybridized nitrogen that can be protonated, and another that is a pyrrole-like nitrogen.[3][10] This feature allows the imidazole moiety to act as both a hydrogen bond donor and acceptor, which generally contributes positively to aqueous solubility.[4] The amphoteric nature of imidazole means its ionization state, and thus solubility, can be significantly influenced by pH.[3][9]

  • The Acetamide Group: The acetamide linkage introduces additional hydrogen bonding capabilities through its carbonyl oxygen (acceptor) and N-H group (donor), further enhancing the potential for interaction with polar solvents like water.

  • Substituent Effects: The nature and position of substituents on the imidazole ring or the acetamide's terminal group are the primary drivers of solubility differences between derivatives.

    • Lipophilicity (LogP): The addition of non-polar, lipophilic groups (e.g., alkyl chains, phenyl rings) will generally decrease aqueous solubility by increasing the molecule's hydrophobicity.

    • Polarity and Hydrogen Bonding: Conversely, incorporating polar functional groups (e.g., hydroxyl, amino, carboxyl) that can participate in hydrogen bonding will typically enhance aqueous solubility.

    • Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. Strong intermolecular interactions in the crystal lattice require more energy to overcome, leading to lower solubility. This is a critical, though often difficult to predict, factor.

Below is a diagram illustrating the key structural features of the imidazole acetamide scaffold that influence its physicochemical properties.

Caption: Key structural regions of an imidazole acetamide derivative influencing solubility.

Part 2: Experimental Design for Comparative Solubility Assessment

To ensure the generation of reliable and comparable data, a robust and well-controlled experimental methodology is essential. For definitive solubility measurement, the gold-standard shake-flask method is employed to determine thermodynamic equilibrium solubility.[8][11][12] This method, while lower in throughput, provides the most accurate and reliable data for lead optimization and pre-formulation studies.[7][11]

Materials and Methods
  • Compounds: A series of four representative imidazole acetamide derivatives with systematic structural modifications.

  • Solvents:

    • Deionized Water (pH ~7.0)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

    • Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Analytical balance

    • 2 mL glass vials with screw caps

    • Thermostatic shaker/incubator set to 25 °C

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • pH meter

Experimental Protocol: Equilibrium Shake-Flask Method

The following diagram outlines the workflow for the shake-flask solubility determination.

G start Start: Compound Weighing prep Add excess solid compound to 1 mL of solvent in a glass vial. start->prep shake Equilibrate on shaker (24-48h at 25°C) to ensure saturation. prep->shake separate Centrifuge to pellet undissolved solid. shake->separate extract Carefully extract supernatant, avoiding solid disturbance. separate->extract dilute Dilute supernatant with mobile phase for analysis. extract->dilute analyze Quantify concentration using a validated HPLC method. dilute->analyze end End: Solubility Value (µg/mL) analyze->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid imidazole acetamide derivative (e.g., ~2 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[11]

  • Solvent Addition: Accurately pipette 1 mL of the desired solvent (Water, PBS, or DMSO) into the vial.

  • Equilibration: Cap the vials securely and place them in a thermostatic shaker set to 25 °C. The samples are agitated for 24 to 48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid material.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid pellet to prevent inaccurate, artificially high readings.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method. Quantify the compound's concentration using a pre-validated HPLC-UV method against a standard curve.

  • Data Reporting: The determined concentration is reported as the equilibrium solubility in µg/mL or mM. The experiment should be performed in triplicate for statistical validity.

Part 3: Comparative Solubility Data and Analysis

Following the protocol described above, the solubility of four representative imidazole acetamide derivatives was determined. The structures and corresponding data are presented below.

Compound IDR1 GroupR2 GroupSolubility in Water (µg/mL)Solubility in PBS (pH 7.4) (µg/mL)Solubility in DMSO (mg/mL)
IA-01 -H-Phenyl1512>200
IA-02 -H-4-Fluorophenyl87>200
IA-03 -CH3-Phenyl54>200
IA-04 -H-4-Hydroxyphenyl8595>200
Structure-Solubility Relationship (SSR) Analysis

The data presented in the table reveals clear structure-solubility relationships that align with fundamental physicochemical principles:

  • High DMSO Solubility: As expected for many organic compounds in drug discovery, all derivatives exhibit very high solubility in the organic solvent DMSO.[6][12] This is why DMSO is commonly used for creating high-concentration stock solutions for screening assays.[7]

  • Effect of Lipophilicity:

    • Comparing IA-01 (parent) to IA-02 , the addition of a fluorine atom to the phenyl ring increases lipophilicity, leading to a predictable decrease in aqueous solubility.

    • Comparing IA-01 to IA-03 , the addition of a methyl group on the imidazole ring also increases the overall lipophilicity of the molecule, resulting in a significant drop in solubility in both water and PBS.

  • Effect of a Polar Group: The most dramatic effect is seen with IA-04 . The introduction of a hydroxyl (-OH) group on the phenyl ring provides a potent hydrogen bond donor and acceptor site. This single modification increases the aqueous solubility by approximately 6-fold compared to the parent compound IA-01 , highlighting a highly effective strategy for improving the solubility of this chemical series.

  • Impact of pH: A slight decrease in solubility is observed for most compounds when moving from pure water to PBS (pH 7.4). This can be attributed to the common ion effect or other salt-related interactions, though the effect is minor for these specific derivatives. For compounds with a pKa near 7.4, a more significant pH-dependent solubility profile would be expected.

Part 4: Implications for Drug Development and Conclusion

This comparative study underscores the profound impact of subtle structural modifications on the aqueous solubility of imidazole acetamide derivatives. The experimental data provides a clear, actionable roadmap for medicinal chemists working on this scaffold:

  • Prioritize Early Assessment: Solubility should be assessed early in the discovery process to flag potential liabilities.[5][7] Kinetic solubility screens can be employed for initial triage, followed by the more rigorous thermodynamic shake-flask method for promising leads.[6][7]

  • Rational Design for Solubility: The established SSR provides a rational basis for lead optimization. To enhance solubility, chemists should focus on introducing polar groups (e.g., -OH, -NH2) or exploring other solubilizing moieties, while avoiding the addition of excessive lipophilic bulk.

  • Formulation Strategy: For compounds with inherently low solubility like IA-02 and IA-03 , early consideration of formulation strategies such as amorphous solid dispersions, salt formation, or nanocrystal technology will be necessary to achieve adequate drug exposure in vivo.

References

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Available from: [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases - PMC. (2023-07-25). Available from: [Link]

  • Imidazole-acetamide Conjugates: Design, Synthesis, Antimicrobial evaluation, Antioxidant and In Silico Investigations | Request PDF - ResearchGate. (2024-01-18). Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Available from: [Link]

  • Rational design and synthesis of new acetamide–indole–benzo[d]imidazole–carboxylic acid hybrids as dual PTP1B/α-glucosidase inhibitors - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Available from: [Link]

  • Imidazole-4-acetamide, thio- | C5H7N3S | CID 3038211 - PubChem - NIH. (n.d.). Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - OUCI. (n.d.). Available from: [Link]

  • Rational design and synthesis of new acetamide– indole–benzo[d]imidazole–carboxylic acid hybrids as dual - Semantic Scholar. (n.d.). Available from: [Link]

  • Imidazole and its derivatives as potential candidates for drug development - ResearchGate. (2016-12-15). Available from: [Link]

  • Solubility of Imidazoles in Alcohols | Request PDF - ResearchGate. (2024-08-10). Available from: [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (n.d.). Available from: [Link]

  • Chemical and Pharmacological Properties of Imidazoles - Human Journals. (n.d.). Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023-01-13). Available from: [Link]

  • IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY - PharmaTutor. (2013-08-13). Available from: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. (2024-11-14). Available from: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. (n.d.). Available from: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021-07-29). Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide: A Risk-Based Approach to Personal Protective Equipment

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, a compound situated at the intersect...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, a compound situated at the intersection of bioactive imidazole and acetamide chemistries, represents such a frontier. While a specific, comprehensive toxicological profile for this exact molecule is not yet established in public literature, its structural motifs provide critical clues to its potential hazards. This guide synthesizes data from analogous compounds to establish a robust framework for safe handling, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection.

The core principle of our approach is to treat this compound as hazardous until proven otherwise. This is not mere caution; it is rigorous science. The imidazole ring and its derivatives can be corrosive and are potential reproductive toxins.[1][2][3] The acetamide group, particularly in related aromatic structures, is associated with irritation and, in some cases, is suspected of causing cancer.[4][5][6] Furthermore, as a fine chemical powder, it presents an inhalation hazard and the potential for dust accumulation.[2][7][8][9] Therefore, our safety protocols are designed to mitigate risks of skin and eye contact, inhalation, and ingestion.

Hazard Assessment and PPE Selection Matrix

The selection of PPE is not a one-size-fits-all directive; it is a dynamic process dictated by the specific experimental procedure. The potential for aerosolization, the quantities being handled, and the duration of exposure are all critical variables.

Task Potential Exposure Engineering Controls Minimum Required PPE
Weighing and Aliquoting (Solid) High risk of dust inhalation and surface contamination.Certified Chemical Fume Hood or Ventilated Balance Enclosure.Nitrile Gloves, Safety Goggles, Full-Buttoned Lab Coat, (Consider N95 Respirator).
Solution Preparation Risk of splashes to skin and eyes; moderate inhalation risk from vapors.Certified Chemical Fume Hood.Nitrile Gloves, Safety Goggles, Full-Buttoned Lab Coat.
Running Reactions / Analysis Lower risk in a closed system; potential for exposure during transfers.Certified Chemical Fume Hood.Nitrile Gloves, Safety Glasses with Side Shields, Full-Buttoned Lab Coat.
Post-Reaction Workup & Purification High risk of splashes and aerosol generation (e.g., rotary evaporation, chromatography).Certified Chemical Fume Hood.Nitrile Gloves, Chemical Goggles, Full-Buttoned Lab Coat.

Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity. The following protocols are designed to be self-validating, where each step reinforces the overall safety posture.

Preparation and Donning PPE

The causality behind the order of operations is to prevent cross-contamination and ensure the integrity of your protective barrier before any chemical handling begins.

  • Pre-Operational Check: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Lab Coat: Don a clean, full-buttoned lab coat. This is your primary barrier against incidental splashes and spills.

  • Eye Protection: Wear chemical safety goggles for any task involving liquids or significant amounts of powder.[1][8] Safety glasses with side shields are the minimum for handling closed containers.

  • Gloves: Don nitrile gloves, ensuring they are the correct size and inspected for any tears or defects before use.[1][2][10] Select gloves that comply with EN 374 or equivalent standards. Extend the gloves over the cuffs of your lab coat to create a seal.

  • Respirator (If Necessary): If weighing large quantities or if ventilation is compromised, a NIOSH-approved N95 or higher particulate respirator should be used.[9][10] Ensure you are fit-tested for the specific model.

Below is a workflow diagram illustrating the decision-making process for PPE selection based on the intended laboratory operation.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_ppe PPE & Engineering Controls Start Start: New Task with N-[5-(...)-yl]acetamide AssessTask Assess Task: Weighing, Solution Prep, Reaction? Start->AssessTask Weighing Weighing Solid AssessTask->Weighing Weighing SolutionPrep Preparing Solution AssessTask->SolutionPrep Solution Reaction Running Reaction (Closed System) AssessTask->Reaction Reaction Workup Post-Reaction Workup AssessTask->Workup Workup Hood Work in Fume Hood Weighing->Hood SolutionPrep->Hood Reaction->Hood PPE_Base Base PPE: Nitrile Gloves Lab Coat Reaction->PPE_Base Minimal Splash Risk -> Safety Glasses OK Workup->Hood Hood->PPE_Base Goggles Add: Chemical Goggles PPE_Base->Goggles Liquid/Powder End Proceed with Task PPE_Base->End Respirator Consider: N95 Respirator Goggles->Respirator High Dust Risk Goggles->End Respirator->End

Caption: PPE Selection Workflow for Handling the Target Compound.

Safe Handling and Operations

All manipulations of N-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]acetamide, especially those that can generate dust or aerosols, must be performed within a properly functioning and certified chemical fume hood.[1]

  • Containment: Use a disposable weighing paper or a tared container to weigh the solid. After weighing, gently tap the paper to ensure all powder is transferred. Decontaminate the balance and surrounding surfaces with a damp cloth after use.

  • Spill Management: In the event of a small spill, do not sweep the dry powder, as this will generate dust.[7] Instead, gently cover the spill with a damp paper towel, then wipe it up. Place all contaminated materials in a sealed bag for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety (EH&S) office.[1]

  • Storage: Keep the compound in a tightly sealed, clearly labeled container.[1][8][10] Store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Doffing PPE and Decontamination

The process of removing PPE is as critical as putting it on. An improper removal technique can lead to exposure.

  • Gloves: Remove gloves first, using a technique that avoids touching the outer contaminated surface with your bare skin.[10] Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated area or place it in a laundry bin if contaminated.

  • Eye Protection: Remove your goggles or safety glasses last.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][10]

Disposal Plan

Disposal of chemical waste must be done in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[8]

  • Solid Waste: All disposable materials contaminated with the compound (e.g., weighing papers, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[8] The rinsed container can then be disposed of according to institutional policy.

By integrating this risk-based approach into your daily laboratory workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Procedures for Imidazole. Environmental Health and Safety, University of Iowa. Link

  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia. (2023-09-25). Link

  • Safety Data Sheet: Imidazole. Carl ROTH. Link

  • HR2-573 1.0 M Imidazole SDS. Hampton Research. (2023-11-03). Link

  • IMIDAZOLE Safety Data Sheet. Elemental Microanalysis. (2024-03-20). Link

  • N-(4-methoxy-2-methylphenyl)acetamide - Safety Data Sheet. ChemicalBook. (2026-01-03). Link

  • Material Safety Data Sheet - Acetamide, PA. Cole-Parmer. Link

  • Product Information: N-desethyl Etonitazene. Cayman Chemical. (2023-06-22). Link

  • Safety Data Sheet: Acetamide. Sigma-Aldrich. (2025-11-06). Link

  • Safety Data Sheet: N-(4-Methoxyphenyl)acetamide. Shanghai Haohong Scientific Co., Ltd. (2023-12-14). Link

  • N-(4-Methoxyphenyl)acetamide Material Safety Data Sheet. Santa Cruz Biotechnology. Link

  • Acetamide - SAFETY DATA SHEET. PENTA. (2023-03-30). Link

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC. Link

  • Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. ResearchGate. Link

  • Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. PubMed. (2023-09-19). Link

  • Benzimidazole Derivative (N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide) Ameliorates Methotrexate-Induced Intestinal Mucositis... ResearchGate. (2026-01-20). Link

  • Pharmaceuticals Potentially Hazardous Waste when Discarded. Florida Department of Environmental Protection. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.